4-Chloro-4-fluoro-butyrophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-4-fluoro-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-10(12)7-6-9(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQHAQFTTPCCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-4-fluoro-butyrophenone chemical properties and structure
An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone
Introduction
4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone.[1] It is a versatile chemical intermediate widely utilized in the fields of pharmaceuticals and organic synthesis.[2] This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotic medications such as Haloperidol, Droperidol, and Melperone.[2][3][4] Its unique structure, featuring both chloro and fluoro substituents, enhances its reactivity and selectivity in various chemical reactions.[2] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
4-Chloro-4'-fluorobutyrophenone, with the CAS Number 3874-54-2, is structurally identified as 4-chloro-1-(4-fluorophenyl)butan-1-one.[5][6] Its structure is foundational to its role as a precursor in the development of various therapeutic agents.[2]
| Identifier | Value |
| IUPAC Name | 4-chloro-1-(4-fluorophenyl)butan-1-one[5][6][7] |
| CAS Number | 3874-54-2[5][6][8] |
| Molecular Formula | C₁₀H₁₀ClFO[2][6][9] |
| Linear Formula | FC₆H₄CO(CH₂)₃Cl |
| SMILES | Fc1ccc(cc1)C(=O)CCCCl[10] |
| InChI | 1S/C10H10ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 |
| InChIKey | HXAOUYGZEOZTJO-UHFFFAOYSA-N[3] |
Physicochemical Properties
The compound is typically a liquid at room temperature, appearing as a slightly yellow-greenish or dark yellow clear oil.[3][7][11] It is stable under normal handling and storage conditions.[5][7]
| Property | Value |
| Molecular Weight | 200.64 g/mol [2][3][6] |
| Physical State | Liquid / Oil[3][5][7] |
| Appearance | Slightly yellow-greenish clear oil[3][11] |
| Melting Point | 5 - 6 °C[2][3][5] |
| Boiling Point | 130-132 °C at 1.3 mbar[7] 122 °C at 0.7 mmHg[2] |
| Density | 1.22 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.5255[3] |
| Flash Point | >110 °C (>230 °F)[3][11] 91 °C (195.8 °F) - closed cup |
| Water Solubility | 0.38 g/L at 20 °C[3] |
| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate (B1210297) and Methanol[3][11] |
Experimental Protocols
Synthesis and Purification
A common method for the synthesis of 4-Chloro-4'-fluorobutyrophenone involves the treatment of a purified alkyne with bis(trifluoromethane)sulfonimide (HNTf₂) in 1,4-dioxane (B91453).[12]
Protocol:
-
A solution of HNTf₂ (60-200 mol %) in 1,4-dioxane is prepared.[12]
-
The purified alkyne starting material (5 mmol) is added to the solution.[12]
-
The reaction mixture is heated in a preheated oil bath to 100°C.[12]
-
The mixture is maintained at this temperature under magnetic stirring for a period of 18-52 hours.[12]
-
After the reaction period, the mixture is cooled to room temperature.[12]
-
The crude product is then purified by column chromatography.[12]
-
The eluent used for column chromatography is a mixture of 20% ethyl acetate (AcOEt) in n-hexane.[12]
-
This process yields the final ketone product with an isolated yield of approximately 85%.[12]
Analytical Characterization
The purified product is characterized using standard analytical techniques to confirm its identity and purity.[12]
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Result: The mass spectrum shows a molecular ion peak (M+) at m/z 200.[12]
-
Major Peaks Found: 200 (1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (δ, ppm; J, Hz):
-
¹³C NMR (δ, ppm; J, Hz):
Reactivity and Handling
Stability: The product is stable under normal handling and storage conditions.[5][7] Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[7] Hazardous Decomposition: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][7] Handling Precautions: Use in a well-ventilated area.[5] Avoid breathing fumes, mist, or vapors.[5] Personal protective equipment, including gloves and eye protection, should be worn.[5][7]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-Chloro-4'-fluorobutyrophenone.
Caption: Synthesis and purification workflow for 4-Chloro-4'-fluorobutyrophenone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 4. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]
- 9. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 10. 4-Chloro-4'-fluorobutyrophenone | LGC Standards [lgcstandards.com]
- 11. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]
- 12. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 4-Chloro-4'-fluorobutyrophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the pharmaceutical intermediate, 4-Chloro-4'-fluorobutyrophenone. The information presented herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 4-Chloro-4'-fluorobutyrophenone, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 4-Chloro-4'-fluorobutyrophenone are presented below.
Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone [1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.03-7.97 | multiplet | - | 2H, Aromatic (ortho to C=O) |
| 7.17-7.09 | multiplet | - | 2H, Aromatic (meta to C=O) |
| 3.68 | triplet | 6.2 | 2H, -CH₂-Cl |
| 3.15 | triplet | 7.0 | 2H, -CO-CH₂- |
| 2.22 | triplet of triplets | 7.0, 6.2 | 2H, -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone [1][2]
| Chemical Shift (δ, ppm) | Splitting (J, Hz) | Assignment |
| 197.3 | - | C=O |
| 166.1 | d, J₁C-F = 254.7 | C-F |
| 133.2 | d, J₄C-F = 4.3 | Aromatic C (para to F) |
| 130.6 | d, J₃C-F = 9.3 | 2CH, Aromatic (meta to F) |
| 115.9 | d, J₂C-F = 22.2 | 2CH, Aromatic (ortho to F) |
| 44.6 | - | -CH₂-Cl |
| 35.2 | - | -CO-CH₂- |
| 26.7 | - | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-Chloro-4'-fluorobutyrophenone are listed below.
Table 3: Infrared (IR) Absorption Data for 4-Chloro-4'-fluorobutyrophenone
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O (Aryl Ketone) Stretch |
| ~1595 | Medium | C=C (Aromatic) Stretch |
| ~1230 | Strong | C-F Stretch |
| ~770 | Strong | C-Cl Stretch |
(Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry (GC-MS) Data for 4-Chloro-4'-fluorobutyrophenone [1][2][3]
| m/z | Relative Intensity (%) | Assignment |
| 200 | 1 | [M]⁺ (Molecular Ion) |
| 164 | 1 | [M-HCl]⁺ |
| 138 | 43 | [C₈H₆FO]⁺ |
| 123 | 100 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 107 | 10 | [C₇H₄F]⁺ |
| 95 | 29.4 | [C₆H₄F]⁺ |
Experimental Protocols
The following sections outline the general methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
The NMR spectra were obtained on a 400 MHz spectrometer.[3] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via the gas chromatograph. The ionization method employed was electron ionization (EI) at 75 eV.[3]
Synthesis Workflow
4-Chloro-4'-fluorobutyrophenone is commonly synthesized via a Friedel-Crafts acylation reaction. The following diagram illustrates this synthetic pathway.
This reaction involves the acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic substitution occurs predominantly at the para position of the fluorobenzene ring due to the directing effect of the fluorine atom.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-4'-fluorobutyrophenone
Abstract
4-Chloro-4'-fluorobutyrophenone (CAS No: 3874-54-2) is a key chemical intermediate primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), particularly butyrophenone (B1668137) antipsychotics such as Haloperidol and Droperidol.[1][2] Its physicochemical properties, especially solubility and stability, are critical parameters that influence reaction kinetics, purification processes, formulation development, and storage protocols. This document provides a comprehensive overview of the available technical data on the solubility and stability of 4-Chloro-4'-fluorobutyrophenone, outlines standard experimental methodologies for its characterization, and discusses its role as a precursor in medicinal chemistry.
Physicochemical Properties
4-Chloro-4'-fluorobutyrophenone, also known as 4-Chloro-1-(4-fluorophenyl)-1-butanone, is a butyrophenone derivative.[3] Its appearance is variably described as a white to off-white solid or a slightly yellow-greenish clear oil, a difference likely attributable to its low melting point.[2][4][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-4'-fluorobutyrophenone
| Property | Value | Source(s) |
| CAS Number | 3874-54-2 | [1][3][6] |
| Molecular Formula | C₁₀H₁₀ClFO | [1][6] |
| Molecular Weight | 200.64 g/mol | [1][6] |
| Appearance | White to off-white solid; Slightly yellow-greenish clear oil | [2][4][5] |
| Melting Point | 5 - 6 °C | [1][3][6] |
| Boiling Point | 130 - 132 °C @ 0.975 mmHg | [1][2] |
| Density | 1.22 - 1.327 g/cm³ at 25 °C | [1][4][7] |
| Refractive Index | n20/D 1.5255 | [1][7] |
| Flash Point | >230 °F (>110 °C) | [1][8] |
| LogP | 2.84 at 30 °C | [1][2] |
Solubility Profile
The solubility of 4-Chloro-4'-fluorobutyrophenone dictates its behavior in various synthetic and analytical environments. While it exhibits limited aqueous solubility, it is generally soluble in common organic solvents.[4]
Table 2: Solubility Data for 4-Chloro-4'-fluorobutyrophenone
| Solvent | Quantitative Value | Qualitative Description | Source(s) |
| Water | 0.38 g/L (at 20 °C) | Low solubility / Soluble | [2][3][4][5] |
| Ethanol | Not specified | Soluble | [4] |
| Ether | Not specified | Soluble | [4] |
| Chloroform (B151607) | Not specified | Soluble / Sparingly Soluble | [1][4][5][8] |
| Ethyl Acetate | Not specified | Slightly Soluble | [1][5][8] |
| Methanol | Not specified | Slightly Soluble | [1][5][8] |
Note: The conflicting qualitative descriptions for water and chloroform solubility may stem from different experimental concentrations or purity levels of the compound.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
While the specific method used to generate the data in Table 2 is not detailed in the available literature, a standard approach is the shake-flask method (OECD Guideline 105). The following is a generalized protocol.
-
Preparation: Add an excess amount of 4-Chloro-4'-fluorobutyrophenone to a known volume of the solvent (e.g., ultrapure water, ethanol) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test should confirm the time to reach equilibrium.
-
Phase Separation: After agitation, allow the mixture to stand at the same constant temperature to let undissolved material settle. Centrifugation may be required to separate the solid phase from the saturated solution.
-
Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and expressed in units such as g/L or mol/L.
Visualization: Solubility Determination Workflow
References
- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-氯-4′-氟苯丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]
4-Chloro-4'-fluorobutyrophenone: A Core Pharmaceutical Intermediate for Antipsychotic Drug Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Chloro-4'-fluorobutyrophenone (B134399) is a key chemical intermediate prominently featured in the synthesis of a range of pharmaceuticals, most notably the butyrophenone (B1668137) class of antipsychotics. Its unique structural characteristics, featuring a halogenated butyrophenone backbone, make it a critical precursor for the synthesis of high-potency dopamine (B1211576) D2 receptor antagonists. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 4-Chloro-4'-fluorobutyrophenone, with a particular focus on its role in the manufacturing of the widely used antipsychotic drug, haloperidol (B65202). Detailed experimental protocols for its synthesis and subsequent conversion to haloperidol are provided, along with spectroscopic data and reaction mechanisms to support drug development and research professionals.
Introduction
4-Chloro-4'-fluorobutyrophenone, with the CAS number 3874-54-2, is a halogenated organic compound that serves as a pivotal building block in the pharmaceutical industry.[1] Its significance lies in its role as a precursor to a variety of active pharmaceutical ingredients (APIs), particularly those used in the treatment of psychiatric disorders such as schizophrenia and psychosis. The butyrophenone moiety is a well-established pharmacophore that exhibits strong affinity for dopamine D2 receptors, a key target in the management of psychotic symptoms. The presence of chloro and fluoro substituents on the aromatic ring further modulates the compound's reactivity and pharmacokinetic properties. This guide will delve into the technical aspects of 4-Chloro-4'-fluorobutyrophenone, providing a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone is essential for its handling, synthesis, and purification.
Physicochemical Properties
The key physicochemical properties of 4-Chloro-4'-fluorobutyrophenone are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClFO | [2][3] |
| Molecular Weight | 200.64 g/mol | [2][3] |
| Appearance | Slightly yellow-greenish clear oil / White to amber to dark green clear liquid | [4] |
| Melting Point | 5 - 6 °C | [4] |
| Boiling Point | 130-132 °C (at 0.97513 mmHg) | |
| Density | 1.22 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5255 | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol. | [5] |
| Water Solubility | 0.38 g/L at 20 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 4-Chloro-4'-fluorobutyrophenone.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃, δ, ppm) | 8.03-7.97 (m, 2H, Ar-H), 7.17-7.09 (m, 2H, Ar-H), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-) | [2] |
| ¹³C NMR (CDCl₃, δ, ppm) | 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C-Ar), 130.6 (d, J=9.3 Hz, 2CH-Ar), 115.9 (d, J=22.2 Hz, 2CH-Ar), 44.6 (-CH₂-Cl), 35.2 (-CO-CH₂-), 26.7 (-CH₂-CH₂-CH₂-) | [2] |
| GC-MS (m/z) | 200 (M⁺, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%) | [2] |
Synthesis of 4-Chloro-4'-fluorobutyrophenone
The primary industrial synthesis of 4-Chloro-4'-fluorobutyrophenone is achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]
Reaction Scheme
Caption: Synthesis of 4-Chloro-4'-fluorobutyrophenone via Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add 4-chlorobutyryl chloride to the cooled suspension via a dropping funnel.
-
To this mixture, add fluorobenzene dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-Chloro-4'-fluorobutyrophenone can be further purified by vacuum distillation.
Yield: A typical yield for this reaction is around 90%.[7]
Application in the Synthesis of Haloperidol
4-Chloro-4'-fluorobutyrophenone is a crucial intermediate in the synthesis of haloperidol, a potent antipsychotic medication. The synthesis involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-Chloro-4'-fluorobutyrophenone.
Reaction Scheme
Caption: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone.
Experimental Protocol for Haloperidol Synthesis
This protocol is adapted from a patented method involving an enol ether intermediate, which is readily formed from 4-Chloro-4'-fluorobutyrophenone.[7]
Materials:
-
4-p-chlorophenyl-4-hydroxypiperidine hydrochloride
-
Potassium iodide (KI)
-
Potassium hydroxide (B78521) (KOH)
-
An enol ether of 4-chloro-4'-fluorobutyrophenone (prepared from 4-chloro-4'-fluorobutyrophenone)
-
Methanol
-
Concentrated hydrochloric acid
-
Ammonia (B1221849) solution (0.88)
-
Acetone
-
Water
-
Stainless steel reactor or glass-lined vessel
Procedure:
-
To a suitable reactor, add 4-p-chlorophenyl-4-hydroxypiperidine hydrochloride, potassium iodide, and water.
-
Stir the mixture and add potassium hydroxide.
-
After a few minutes of stirring, add the enol ether of 4-chloro-4'-fluorobutyrophenone.
-
Reflux the mixture gently for 3-5 hours.
-
Cool the reaction mixture and add toluene. Stir and then separate the layers.
-
To the toluene layer, add methanol.
-
While stirring vigorously, add concentrated hydrochloric acid to precipitate haloperidol hydrochloride.
-
Cool the mixture and filter the precipitate.
-
Wash the residue with a mixture of acetone, toluene, and methanol, followed by a wash with an acetone-methanol mixture.
-
Dissolve the solid in methanol, heat to reflux, and filter.
-
To the filtrate, add water containing concentrated hydrochloric acid and heat to reflux.
-
Cool the mixture and add ammonia solution.
-
Reflux the slurry, then cool and filter.
-
Wash the residue with a water-methanol mixture and dry to a constant weight to obtain haloperidol.
Yield: A typical yield for this process is approximately 78%.[7]
Reaction Mechanisms
Understanding the reaction mechanisms is fundamental for optimizing reaction conditions and troubleshooting synthesis-related issues.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts Acylation.
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which then dissociates to form a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.[1][8]
-
Electrophilic Attack: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 4-Chloro-4'-fluorobutyrophenone. The AlCl₃ catalyst is regenerated in this step.
Mechanism of N-Alkylation for Haloperidol Synthesis
The synthesis of haloperidol from 4-Chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine is a nucleophilic substitution reaction.
Caption: Mechanism of N-Alkylation in Haloperidol Synthesis.
-
Nucleophilic Attack: The secondary amine of the 4-(4-chlorophenyl)-4-hydroxypiperidine acts as a nucleophile and attacks the electrophilic carbon atom of the chlorobutyl side chain of 4-Chloro-4'-fluorobutyrophenone. This is an Sₙ2 reaction.
-
Chloride Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a new carbon-nitrogen bond and yielding the final product, haloperidol. The presence of a base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Conclusion
4-Chloro-4'-fluorobutyrophenone is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of butyrophenone antipsychotics. Its well-defined synthesis via Friedel-Crafts acylation and its subsequent reactivity make it a versatile building block for complex drug molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and application in the production of haloperidol, offering valuable insights and detailed protocols for researchers and professionals in the field of drug development. A thorough understanding of the chemistry of this intermediate is essential for the efficient and scalable production of life-saving medications.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of 4-Chloro-4'-fluorobutyrophenone in the Synthesis of Antipsychotic Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the critical role of 4-Chloro-4'-fluorobutyrophenone as a key building block in the synthesis of a significant class of antipsychotic medications known as butyrophenones. This document details the synthetic pathways for prominent antipsychotics such as Haloperidol, Trifluperidol, and Benperidol, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Furthermore, it elucidates the pharmacological significance of the butyrophenone (B1668137) moiety by illustrating the dopamine (B1211576) D2 receptor signaling pathway, the primary target of these drugs. The information is presented through structured data tables, detailed methodologies, and explanatory diagrams to serve as a comprehensive resource for professionals in the field of medicinal chemistry and drug development.
Introduction
The butyrophenone class of antipsychotic drugs, introduced in the 1950s, represented a major advancement in the treatment of schizophrenia and other psychotic disorders.[1] A key structural feature of these drugs is the 4-fluorobutyrophenone (B8402436) moiety, which is crucial for their pharmacological activity. The synthesis of these potent neuroleptics relies heavily on the versatile chemical intermediate, 4-Chloro-4'-fluorobutyrophenone. Its unique structure, featuring a reactive chlorobutyl chain and a fluorinated phenyl group, allows for the efficient construction of the final drug molecules.[2] This guide will explore the synthetic applications of 4-Chloro-4'-fluorobutyrophenone in the preparation of several key antipsychotic agents and delve into the molecular mechanism of action of the resulting drugs.
Physicochemical Properties of 4-Chloro-4'-fluorobutyrophenone
4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound that serves as a versatile intermediate in pharmaceutical synthesis.[3] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3874-54-2 | [2] |
| Molecular Formula | C₁₀H₁₀ClFO | [2] |
| Molecular Weight | 200.64 g/mol | [2] |
| Appearance | White to amber to dark green clear liquid | [2] |
| Boiling Point | 122 °C at 0.7 mmHg | [2] |
| Density | 1.23 g/mL | [2] |
| Refractive Index | n20/D 1.53 | [2] |
| Purity | ≥ 97% (GC) | [2] |
Synthesis of Butyrophenone Antipsychotics
The primary synthetic route to butyrophenone antipsychotics involves the nucleophilic substitution of the chlorine atom in 4-Chloro-4'-fluorobutyrophenone by a suitable piperidine (B6355638) derivative. This alkylation reaction forms the core structure of the final drug molecule.
Synthesis of Haloperidol
Haloperidol is one of the most widely used typical antipsychotic medications.[4] Its synthesis is a classic example of the application of 4-Chloro-4'-fluorobutyrophenone. The reaction involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.[5]
Reaction Scheme:
References
- 1. DE2915596A1 - METHOD FOR MANUFACTURING HALOPERIDOL - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-4'-fluorobutyrophenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 4-Chloro-4'-fluorobutyrophenone (B134399) is a chemical intermediate primarily used in the synthesis of pharmacologically active molecules.[1] It is not, in itself, a therapeutic agent. This guide focuses on the mechanism of action of its most prominent and clinically significant derivative, Haloperidol (B65202), a potent antipsychotic agent.
Introduction: From Precursor to Potent Antipsychotic
4-Chloro-4'-fluorobutyrophenone serves as a crucial building block in the synthesis of several butyrophenone-class antipsychotic drugs. The synthesis of Haloperidol, a first-generation (typical) antipsychotic, involves the reaction of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[2] Haloperidol has been a cornerstone in the treatment of schizophrenia, acute psychosis, and Tourette syndrome for decades.[3][4] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine (B1211576) D2 receptors.[5][6]
This document provides a detailed examination of the molecular mechanism of action of Haloperidol, its receptor binding profile, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The central hypothesis for the antipsychotic action of drugs like Haloperidol revolves around the "dopamine hypothesis of schizophrenia," which posits that an overactivity of dopaminergic transmission in the mesolimbic pathway of the brain contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions).[5][7]
Haloperidol's primary mechanism of action is the potent, high-affinity blockade of postsynaptic dopamine D2 receptors in the brain.[3][5][6][7] By acting as an antagonist, Haloperidol competitively inhibits the binding of endogenous dopamine to these receptors, thereby reducing excessive dopaminergic signaling and alleviating psychotic symptoms.[5] Therapeutic doses of Haloperidol are associated with an occupancy of 60% to 80% of brain D2 receptors.[6]
Modulation of Cellular Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o class of G proteins. Haloperidol's antagonism at this receptor disrupts downstream signaling cascades.
Canonical Gαi/o-Coupled Pathway
When activated by dopamine, the D2 receptor engages its associated Gαi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking dopamine's access to the receptor, Haloperidol prevents this inhibitory effect, thereby modulating cellular function.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Haloperidol.
Non-Canonical β-Arrestin Pathway
In addition to G protein-dependent signaling, D2 receptors can signal through a β-arrestin-2-mediated pathway, which regulates the Akt/GSK-3β cascade.[8][9] Some studies suggest that Haloperidol acts as an antagonist for both G protein activation and β-arrestin-2 translocation.[9] However, other research indicates that unlike some atypical antipsychotics, Haloperidol has no significant effect on the β-arrestin-2-mediated pathway, which may contribute to its distinct side-effect profile.[8]
Quantitative Pharmacology: Receptor Binding Profile
Haloperidol's pharmacological profile is not limited to the D2 receptor. It exhibits affinity for a range of other receptors, which contributes to both its therapeutic effects and its side-effect profile, particularly the high incidence of extrapyramidal symptoms (EPS).[3][6] The binding affinity of a compound for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
Table 1: Receptor Binding Affinities (Ki) of Haloperidol
| Receptor Family | Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine | D2 | 0.5 - 2.84 | [10][11][12] |
| D3 | 4.6 | [11] | |
| D4 | 10 | [11] | |
| Serotonin | 5-HT1A | 3600 | [11] |
| 5-HT2A | 72 - 120 | [11] | |
| 5-HT2C | 4700 | [11] | |
| Adrenergic | α1 | 0.42 (ED50 mg/kg) | [13] |
| Sigma | σ1 | High Affinity | [13] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand, assay buffer).
Experimental Protocols: Characterizing Receptor Interaction
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. Below is a representative protocol for a competitive binding assay to determine the Ki of Haloperidol at the human D2 receptor.
Protocol: Competitive Radioligand Binding Assay for D2 Receptor
Objective: To determine the inhibitory constant (Ki) of Haloperidol for the human dopamine D2 receptor using a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from CHO or HEK-293 cells stably expressing the human D2L receptor.[12]
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist), final concentration of ~0.5 nM.[12]
-
Test Compound: Haloperidol, prepared in serial dilutions (e.g., 0.1 nM to 10,000 nM).[12]
-
Non-specific Binding (NSB) Agent: Unlabeled Spiperone or (+)-Butaclamol at a high concentration (e.g., 10 µM) to saturate all receptors.[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[14]
-
Filtration: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[14]
-
Equipment: Liquid scintillation counter, filtration manifold.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding (TB): Add a known amount of D2 receptor membrane preparation and [³H]-Spiperone.
-
Non-Specific Binding (NSB): Add D2 receptor membrane, [³H]-Spiperone, and the NSB agent (e.g., 10 µM Spiperone).
-
Competitive Binding: Add D2 receptor membrane, [³H]-Spiperone, and varying concentrations of Haloperidol.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[12]
-
Termination & Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Haloperidol concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Haloperidol that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The derivatives of 4-Chloro-4'-fluorobutyrophenone, exemplified by the potent antipsychotic Haloperidol, exert their primary therapeutic effect through high-affinity antagonism of the dopamine D2 receptor. This action blocks the canonical Gαi/o-coupled signaling pathway, reducing excessive dopaminergic neurotransmission in key brain circuits. While its affinity is highest for the D2 receptor, Haloperidol's interaction with other receptors contributes to its overall pharmacological profile. The detailed characterization of these interactions, using methods such as competitive radioligand binding assays, remains a critical component of neuropharmacology research and the development of novel therapeutics for psychiatric disorders.
References
- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 2. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 8. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 10. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Haloperidol - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Chloro-4'-fluoro-butyrophenone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 4-Chloro-4'-fluorobutyrophenone, a key chemical intermediate in the synthesis of various pharmaceuticals, most notably the butyrophenone (B1668137) class of antipsychotics. This document details its discovery and history, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its primary applications in drug development. All quantitative data is presented in structured tables, and key chemical pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound and a derivative of butyrophenone.[1] It is a synthetic compound that does not occur naturally.[2] Its significance lies not in its direct therapeutic effects but in its role as a crucial building block for more complex active pharmaceutical ingredients (APIs).[3][4] The presence of both chlorine and fluorine atoms in its structure enhances its utility in specialized chemical syntheses.[1] This guide aims to be a thorough resource on its fundamental chemistry, historical context, and practical application in pharmaceutical manufacturing.
Discovery and History
The development of 4-Chloro-4'-fluorobutyrophenone is intrinsically linked to the pioneering work on antipsychotic medications in the mid-20th century. Its synthesis was a critical step in the development of the butyrophenone class of neuroleptics by Dr. Paul Janssen and his team at Janssen Pharmaceutica in the late 1950s.[1][5][6]
Following the exploration of pethidine and methadone derivatives for analgesic properties, the research shifted towards compounds with potent neuroleptic activity.[5] This led to the decision to substitute a propiophenone (B1677668) group with a butyrophenone group in their molecular scaffolds.[5] This line of research culminated in the synthesis of Haloperidol (B65202) (R-1625) on February 11, 1958.[5][7] 4-Chloro-4'-fluorobutyrophenone was a key intermediate in this groundbreaking synthesis.[8] The success of Haloperidol solidified the importance of its precursors, including 4-Chloro-4'-fluorobutyrophenone, in the landscape of medicinal chemistry.
Physicochemical and Spectroscopic Data
The physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone are well-documented, providing essential information for its handling, storage, and use in synthesis.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3874-54-2 | [8][9] |
| Molecular Formula | C₁₀H₁₀ClFO | [8][9] |
| Molecular Weight | 200.64 g/mol | [8][9] |
| Appearance | White to amber to dark green clear liquid/oil | [8] |
| Melting Point | 5 - 6 °C | [8] |
| Boiling Point | 122 °C at 0.7 mmHg | [8] |
| Density | 1.22 - 1.23 g/mL at 25 °C | [8][10] |
| Refractive Index | n20/D 1.5255 - 1.53 | [8][10] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, ether, and chloroform. | [11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Chloro-4'-fluorobutyrophenone. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for 4-Chloro-4'-fluorobutyrophenone
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂-Cl), 3.15 (t, J=7.0 Hz, 2H, -CO-CH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂-CH₂-CH₂-) | [1] |
| ¹³C NMR | δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂) | [1] |
| Mass Spec (GC-MS) | m/z: 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%) | [1] |
Experimental Protocols: Synthesis
The most common and industrially significant method for the synthesis of 4-Chloro-4'-fluorobutyrophenone is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.
Friedel-Crafts Acylation
Principle: This reaction is an electrophilic aromatic substitution where the aromatic ring (fluorobenzene) attacks an acylium ion. The acylium ion is generated from 4-chlorobutyryl chloride with the aid of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous dichloromethane (B109758) as the solvent.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Reagent Addition: To this suspension, add fluorobenzene.
-
Acylating Agent Addition: Slowly add 4-chlorobutyryl chloride dropwise from the dropping funnel, maintaining the temperature at around 20°C.
-
Reaction: After the addition is complete, continue stirring at room temperature for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The final product can be purified by vacuum distillation.
Expected Yield: The reported yield for this reaction is approximately 89-90%.[12]
Mandatory Visualizations
Friedel-Crafts Acylation Mechanism
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of 4-Chloro-4'-fluorobutyrophenone.
Caption: Mechanism of Friedel-Crafts Acylation.
Synthetic Workflow to Haloperidol
4-Chloro-4'-fluorobutyrophenone is a key starting material for the synthesis of the antipsychotic drug Haloperidol. The general workflow is depicted below.
Caption: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone.
Applications in Drug Development
The primary and most significant application of 4-Chloro-4'-fluorobutyrophenone is its use as a pharmaceutical intermediate.[1][3][13] It is a precursor for a range of antipsychotic drugs, including:
-
Haloperidol: A potent, first-generation typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders.[13][14]
-
Benperidol, Bromperidol, Droperidol, Fluanisone, Melperone, Moperone, Pipamperone, Spiperone, Timiperone, and Trifluperidol: Other members of the butyrophenone class of antipsychotics.[13][14]
The compound's structure is amenable to nucleophilic substitution at the carbon bearing the chlorine atom, allowing for the attachment of various amine-containing moieties, which is a key step in the synthesis of the aforementioned APIs.
Conclusion
4-Chloro-4'-fluorobutyrophenone, a product of targeted synthetic chemistry from the mid-20th century, remains a cornerstone intermediate in the pharmaceutical industry. Its well-defined synthesis and physicochemical properties make it a reliable building block for a range of important antipsychotic medications. This guide has provided a detailed overview of its history, synthesis, and applications, serving as a valuable technical resource for professionals in drug discovery and development. The continued importance of the butyrophenone class of drugs ensures that 4-Chloro-4'-fluorobutyrophenone will remain a relevant and essential chemical in the foreseeable future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4'-Chloro-4'-fluorobutyrophenone (3874-54-2) at Nordmann - nordmann.global [nordmann.global]
- 5. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paul Janssen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paul Janssen - Wikipedia [en.wikipedia.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 10. WO2006116848A1 - Substituted butyrophenone derivatives - Google Patents [patents.google.com]
- 11. US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 14. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
An In-depth Technical Guide to 4-Chloro-4'-fluoro-butyrophenone Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-4'-fluoro-butyrophenone and its derivatives, a significant class of compounds in neuropharmacology, particularly in the development of antipsychotic medications. This document details their synthesis, mechanism of action, and pharmacological profiles, with a focus on their interactions with dopamine (B1211576) and serotonin (B10506) receptors. Quantitative binding affinity data are presented in a structured format for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows, rendered in the DOT language for clarity and educational purposes.
Introduction
4-Chloro-4'-fluorobutyrophenone (B134399) serves as a crucial intermediate in the synthesis of a wide array of butyrophenone (B1668137) antipsychotics.[1] These compounds have been instrumental in the management of psychosis, schizophrenia, and other psychiatric disorders.[1][2][3] Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 receptors, with varying affinities for other receptors, such as serotonin 5-HT2A receptors, which contributes to their diverse pharmacological profiles and side-effect spectra.[2][4][5] This guide explores the synthesis, pharmacology, and experimental evaluation of key derivatives, including the widely recognized antipsychotics haloperidol (B65202), benperidol, and trifluperidol.
Synthesis of 4-Chloro-4'-fluoro-butyrophenone Derivatives
The synthesis of butyrophenone derivatives from 4-chloro-4'-fluorobutyrophenone typically involves the alkylation of a piperidine (B6355638) or other suitable amine-containing moiety. A general representation of this synthesis is the reaction of 4-chloro-4'-fluorobutyrophenone with a secondary amine.
A notable example is the synthesis of the potent antipsychotic, haloperidol. This process involves the reaction of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[6]
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for most 4-chloro-4'-fluoro-butyrophenone derivatives with antipsychotic properties is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[4] By antagonizing D2 receptors, these compounds reduce dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[4]
Many of these derivatives also exhibit affinity for serotonin 5-HT2A receptors.[2][5] The ratio of 5-HT2A to D2 receptor affinity is a key determinant in classifying antipsychotics as "typical" or "atypical," with atypical antipsychotics generally displaying a higher 5-HT2A/D2 affinity ratio.[5] This dual antagonism is thought to contribute to a broader spectrum of efficacy, including effects on the negative symptoms of schizophrenia, and a potentially more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[5][7]
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Butyrophenone derivatives act as antagonists at these receptors, preventing dopamine from binding and thereby blocking this signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Upon activation by serotonin, they stimulate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Antagonism of this pathway by certain butyrophenone derivatives can modulate downstream signaling.
Quantitative Data Presentation
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several key 4-chloro-4'-fluoro-butyrophenone derivatives and related compounds for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Dopamine D4 (Ki, nM) | Adrenergic α1 (Ki, nM) | Histamine H1 (Ki, nM) |
| Haloperidol | 0.66 - 2.84[8] | 36[9] | - | 0.42 (ED50, mg/kg)[10] | 1890[9] |
| Benperidol | 0.027[4] | 3.75[4] | 0.066[4] | - | - |
| Trifluperidol | ~1.0[11] | - | - | - | - |
| Pipamperone | 26 | 1.3 | 2.1 | 28 | 18 |
| Spiperone | 0.16 | 1.4 | 1.8 | 120 | 100 |
Note: Data is compiled from various sources and experimental conditions may differ. The ED50 value for Haloperidol at the α1 receptor is a measure of in vivo potency, not a direct Ki value.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound for a specific receptor, such as the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or another suitable high-affinity D2 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride).
-
Test Compounds: 4-chloro-4'-fluoro-butyrophenone derivatives at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion
This assay is a common preclinical model used to assess the potential antipsychotic activity of a compound.
Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperlocomotion in rodents.
Materials:
-
Animals: Male mice or rats.
-
Test Compound: 4-chloro-4'-fluoro-butyrophenone derivative.
-
Standard Drug: A known antipsychotic (e.g., haloperidol) for positive control.
-
Stimulant: d-amphetamine sulfate.
-
Vehicle: Appropriate solvent for drug administration (e.g., saline, DMSO).
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimation: Acclimate the animals to the testing room and open-field arenas for a designated period (e.g., 30-60 minutes) on the day of the experiment.
-
Drug Administration: Administer the test compound, standard drug, or vehicle to different groups of animals via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Pre-treatment Time: Allow a specific pre-treatment time for the drug to be absorbed and reach its site of action (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine to all animals to induce hyperlocomotion.
-
Activity Monitoring: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly reduces the hyperactivity induced by amphetamine compared to the vehicle-treated group. Compare the effect to that of the standard antipsychotic.
References
- 1. TRIFLUPERIDOL AND HALOPERIDOL IN THE TREATMENT OF ACUTE SCHIZOPHRENIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benperidol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPARISON OF HALOPERIDOL, TRIFLUPERIDOL, AND CHLORPROMAZINE IN ACUTE SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Haloperidol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Safety and handling precautions for 4-Chloro-4-fluoro-butyrophenone
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-4'-fluorobutyrophenone
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and governmental safety protocols before handling any chemical.
Chemical Identification
4-Chloro-4'-fluorobutyrophenone is a synthetic compound frequently utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antipsychotic medications.[1] Its chemical structure, featuring both chloro and fluoro substituents, makes it a versatile building block in organic synthesis for creating more complex molecules.[1][2]
| Identifier | Value |
| IUPAC Name | 4-chloro-1-(4-fluorophenyl)-1-butanone[3] |
| CAS Number | 3874-54-2[1][3][4][5] |
| Molecular Formula | C₁₀H₁₀ClFO[1][2][4][6] |
| Molecular Weight | 200.64 g/mol [1][2][6] |
| Synonyms | 4-Chloro-1-(4-fluorophenyl)butan-1-one[4] |
Hazard Identification and Classification
This chemical is classified as hazardous. The following tables summarize its GHS classification and hazard ratings from various sources.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][6][8] |
| Skin Sensitization | Category 1B | H317: May cause an allergic skin reaction[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |
NFPA and HMIS Ratings
| Rating System | Health | Flammability | Reactivity | Special Hazards |
| NFPA [4][7] | 3 | 1 | 0 | - |
| HMIS III [4] | 2 | 1 | 0 | - |
-
NFPA Health 3: Short exposure could cause serious temporary or residual injury.[4]
-
NFPA Flammability 1: Must be preheated before ignition can occur.[4][7]
-
NFPA Reactivity 0: Normally stable, even under fire exposure conditions, and not reactive with water.[4][7]
Physical and Chemical Properties
Quantitative data for 4-Chloro-4'-fluorobutyrophenone is summarized below.
| Property | Value | Source(s) |
| Appearance | White to amber to dark green clear liquid | [1] |
| Melting Point | 5 - 6 °C | [1] |
| Boiling Point | 122 °C @ 0.7 mmHg | [1][3] |
| Density | 1.23 - 1.327 g/cm³ | [1][9] |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Refractive Index | 1.5255 - 1.53 (@ 20 °C) | [1][4] |
| Solubility | Low solubility in water; Soluble in organic solvents (ethanol, ether, chloroform) | [9] |
Handling, Storage, and Disposal
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of potential exposure.[4]
-
Eye/Face Protection: Wear chemical safety goggles or glasses and a face shield.[4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]
Safe Handling and Hygiene
Handle in accordance with good industrial hygiene and safety procedures.[4]
-
Do not breathe fumes, mist, spray, or vapors.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Use non-sparking tools and take precautionary measures against static discharges.[10][8]
Storage
Incompatible Materials
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not let the product enter drains or surface water.[6][8]
Emergency and First-Aid Procedures
Immediate action is required in case of exposure.
-
General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet or label.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][7]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes (at least 15).[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[4][7] Call a poison center or doctor immediately.[10]
Experimental Protocols
General Workflow for Safe Chemical Handling and Risk Assessment
The following diagram outlines a logical workflow for handling a chemical like 4-Chloro-4'-fluorobutyrophenone, from initial assessment to final disposal.
Example Synthesis Protocol
The following is an illustrative protocol for the synthesis of 4-Chloro-4'-fluorobutyrophenone based on literature procedures.[2] Warning: This procedure should only be performed by a qualified chemist in a suitable laboratory setting.
-
Reaction Setup:
-
Equip a dry, round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the flask with a suitable solvent, such as dichloromethane.
-
Add aluminum (III) chloride (AlCl₃) as a catalyst to the solvent and stir.
-
-
Acylation Reaction:
-
In a separate vessel, dissolve fluorobenzene (B45895) and 4-chlorobutyryl chloride in dichloromethane.
-
Slowly add the fluorobenzene/4-chlorobutyryl chloride solution to the stirred AlCl₃ suspension at a controlled temperature (e.g., 20°C).
-
Allow the reaction to proceed for a specified time (e.g., 4 hours) while monitoring its progress (e.g., by TLC).
-
-
Workup and Quenching:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding crushed ice or cold water to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane.
-
-
Purification:
-
Combine the organic layers and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., 20% ethyl acetate (B1210297) in n-hexane) to yield the final product.[2]
-
Toxicological and Ecological Information
-
Acute Toxicity: Harmful if swallowed.[10][7] No quantitative LD50/LC50 data is readily available.
-
Skin and Eye Irritation: The compound is a confirmed skin and serious eye irritant.[4]
-
Sensitization: May cause an allergic skin reaction.[6]
-
Carcinogenicity/Mutagenicity: Not classified as a carcinogen or mutagen.[4]
-
Ecotoxicity: The compound is considered toxic to aquatic life with long-lasting effects.[3] Avoid release to the environment.[4]
Role in Pharmaceutical Development
4-Chloro-4'-fluorobutyrophenone's primary relevance is as a precursor in pharmaceutical synthesis. It is a key intermediate for producing active pharmaceutical ingredients (APIs), particularly antipsychotics.[1][11] Its structure is related to the butyrophenone (B1668137) class of compounds, which are known to interact with dopamine (B1211576) receptors.[12]
The diagram below illustrates the logical position of this compound in the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. fishersci.com [fishersci.com]
- 11. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]
- 12. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Haloperidol from 4-Chloro-4'-fluorobutyrophenone
Introduction
Haloperidol (B65202) is a typical antipsychotic medication belonging to the butyrophenone (B1668137) class. It functions primarily as a dopamine (B1211576) D2 receptor antagonist and is widely used in the treatment of schizophrenia, Tourette's syndrome, and other psychiatric disorders.[1] The synthesis of haloperidol is a key process for pharmaceutical production and research. This document provides a detailed protocol for the synthesis of haloperidol via the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone (B134399).[2][3][4]
Reaction Scheme
The overall reaction for the synthesis of haloperidol is depicted below:
Figure 1: General reaction scheme for the synthesis of haloperidol.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of haloperidol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | Reactant |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | C₁₁H₁₄ClNO | 211.69 | Reactant |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.86 | Product |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Toluene (B28343) | C₇H₈ | 92.14 | Solvent |
| Potassium Iodide | KI | 166.00 | Catalyst |
Experimental Protocol
This protocol outlines the procedure for the synthesis of haloperidol in a laboratory setting.
Materials and Reagents:
-
4-Chloro-4'-fluorobutyrophenone
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 equivalent).
-
Addition of Reagents: To the flask, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).
-
Addition of Solvent: Add toluene to the flask to create a stirrable suspension.
-
Addition of Second Reactant: While stirring, add 4-chloro-4'-fluorobutyrophenone (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C for toluene) and maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Büchner funnel and wash the filter cake with a small amount of toluene.
-
Extraction: Combine the filtrates and wash with deionized water to remove any remaining inorganic impurities. Separate the organic layer.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as an oily residue. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure haloperidol as a white to off-white crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow```dot
Caption: Haloperidol's antagonism of the D2 receptor.
References
- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 4-Chlorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals and pharmaceutical agents. The incorporation of a fluorine atom into an aromatic ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride to synthesize 4-chloro-1-(4-fluorophenyl)butan-1-one, a valuable precursor for various pharmaceutical compounds.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from 4-chlorobutyryl chloride and a Lewis acid catalyst, typically aluminum chloride, is attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, due to steric hindrance, the para-substituted product is predominantly formed.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Catalyst | Aluminum Chloride (AlCl₃) | [2] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [2] |
| Reaction Temperature | 20 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Isolated Yield | 90% | [2] |
| Product Purity | 99% | [2] |
Table 2: Spectroscopic Data for 4-Chloro-1-(4-fluorophenyl)butan-1-one
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | 8.03-7.97 (m, 2H), 7.17-7.09 (m, 2H), 3.68 (t, J=6.2 Hz, 2H), 3.15 (t, J=7.0 Hz, 2H), 2.22 (tt, J=7.0, 6.2 Hz, 2H) | [2] |
| ¹³C NMR (CDCl₃) | 197.3 (C=O), 166.1 (d, J=254.7 Hz), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz), 115.9 (d, J=22.2 Hz), 44.6, 35.2, 26.7 | [2] |
| GC-MS (m/z) | 200 (M+), 164, 138, 123 (100%), 107 | [2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-one.
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Beaker
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactants: To the cooled suspension, add a solution of 4-chlorobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, add fluorobenzene (1.0 equivalent) as a solution in anhydrous dichloromethane dropwise over 30 minutes, again keeping the temperature below 10 °C.
-
Reaction: After the addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 20 °C). Stir the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-chloro-1-(4-fluorophenyl)butan-1-one.[2]
Safety Precautions:
-
Aluminum chloride is a water-sensitive, corrosive, and irritating solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a dry environment, and avoid contact with skin and eyes.
-
4-Chlorobutyryl chloride is a corrosive and lachrymatory liquid. It is harmful if swallowed or inhaled and causes severe skin and eye burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Visualizations
Caption: Reaction mechanism of the Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Alkylation of 4-Chloro-4'-fluoro-butyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluoro-butyrophenone is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly antipsychotic drugs of the butyrophenone (B1668137) class.[1][2] Its butyrophenone moiety is a crucial pharmacophore for dopamine (B1211576) D2 receptor antagonism, a common mechanism of action for antipsychotic agents.[3][4] The alkylating potential of the chlorobutyl chain allows for the introduction of various amine-containing substituents, enabling the modulation of pharmacological activity and the development of new chemical entities. This document provides detailed protocols and a summary of reaction conditions for the N-alkylation of piperidine (B6355638) derivatives and other secondary amines with 4-chloro-4'-fluoro-butyrophenone, a critical step in the synthesis of drugs such as haloperidol, benperidol, and droperidol.[2][5][6]
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the chlorine atom in 4-chloro-4'-fluoro-butyrophenone by a secondary amine, typically in the presence of a base to neutralize the hydrogen chloride byproduct. The general scheme is as follows:
References
- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 2. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 3. Benperidol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benperidol? [synapse.patsnap.com]
- 5. Benperidol - Wikipedia [en.wikipedia.org]
- 6. DROPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Synthesis of Butyrophenone Analogs for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of butyrophenone (B1668137) analogs, a significant class of compounds in medicinal chemistry, often utilized in the development of antipsychotic and other central nervous system (CNS) active agents. The following sections outline key synthetic methodologies, present quantitative data for reaction optimization, and illustrate relevant biological signaling pathways.
I. Introduction
Butyrophenones are a class of aromatic ketones characterized by a phenyl ring attached to a carbonyl group, which is in turn bonded to a propyl group. The general structure of butyrophenone is C₆H₅C(O)C₃H₇.[1] Analogs of this core structure are of high interest in pharmaceutical research due to their interaction with various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] This document details three primary methods for the synthesis of butyrophenone analogs: Friedel-Crafts acylation, Grignard reaction with nitriles, and Suzuki-Miyaura coupling.
II. Synthetic Methodologies & Experimental Protocols
A. Method 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including butyrophenones.[4] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5]
Experimental Protocol: Synthesis of 4'-Fluorobutyrophenone (B1266102)
This protocol describes the synthesis of 4'-fluorobutyrophenone via the Friedel-Crafts acylation of fluorobenzene (B45895) with butyryl chloride.
Materials:
-
Fluorobenzene (C₆H₅F)
-
Butyryl chloride (C₄H₇ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled under a nitrogen or argon atmosphere.
Procedure:
-
To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Add fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 15-20 minutes.
-
Add butyryl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4'-fluorobutyrophenone.
B. Method 2: Grignard Reaction with Nitriles
The Grignard reaction provides a versatile route to ketones, including butyrophenone analogs, through the reaction of an organomagnesium halide (Grignard reagent) with a nitrile. The resulting imine intermediate is then hydrolyzed to the corresponding ketone.[8][9]
Experimental Protocol: Synthesis of a Butyrophenone Analog from Benzonitrile (B105546)
This protocol outlines the synthesis of a butyrophenone analog by reacting propylmagnesium bromide with benzonitrile.
Materials:
-
Magnesium turnings (Mg)
-
1-Bromopropane (B46711) (C₃H₇Br)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzonitrile (C₆H₅CN)
-
Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen or argon atmosphere.
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The reaction may need gentle warming or the addition of a small crystal of iodine to start.
-
Once the reaction has initiated (indicated by cloudiness and gentle refluxing of the ether), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzonitrile solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[10]
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid to hydrolyze the imine intermediate.[2][10]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Purification: The crude ketone is purified by column chromatography on silica gel or by distillation under reduced pressure.
C. Method 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It can be employed to synthesize biaryl ketones, which are a class of butyrophenone analogs, by coupling an aryl boronic acid with an aryl halide.[11]
Experimental Protocol: Synthesis of a Biaryl Ketone Analog
This protocol describes the synthesis of 4-phenylbenzophenone from 4-bromobenzophenone (B181533) and phenylboronic acid.
Materials:
-
4-Bromobenzophenone
-
Phenylboronic acid (C₆H₅B(OH)₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Toluene (B28343) or a mixture of n-propanol and water
-
Ethyl acetate
-
Brine
Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
Procedure:
-
To the reaction flask, add 4-bromobenzophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), and the base (e.g., sodium carbonate, 2.0 equivalents).[12]
-
Add the solvent (e.g., toluene or n-propanol/water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) and, if necessary, the ligand (e.g., PPh₃, 0.12 equivalents).[12]
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.[13]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.[3]
III. Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of butyrophenone analogs via the described methods.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fluorobenzene | Butyryl chloride | AlCl₃ | Dichloromethane | 20 | 4 | 90 |
| Toluene | Butyryl chloride | AlCl₃ | Dichloromethane | 20 | 3 | 85 |
| Anisole | Butyric anhydride | AlCl₃ | Nitrobenzene | 25 | 5 | 92 |
| Benzene (B151609) | 4-Chlorobutyryl chloride | AlCl₃ | CS₂ | 5 | 2 | 78 |
Table 2: Grignard Reaction of Nitriles to form Ketones
| Nitrile | Grignard Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzonitrile | Propylmagnesium bromide | Diethyl ether | 35 (reflux) | 3 | 75-85 |
| 4-Methoxybenzonitrile | Ethylmagnesium bromide | THF | 25 | 4 | 88 |
| 2-Chlorobenzonitrile | Isopropylmagnesium chloride | THF | 65 (reflux) | 5 | 70 |
Table 3: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ketones
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 3-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 89 |
| 4-Iodobenzophenone | 2-Naphthylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 10 | 91 |
IV. Signaling Pathways
Many butyrophenone analogs exert their pharmacological effects by modulating the activity of dopamine and serotonin receptors. Understanding these signaling pathways is crucial for rational drug design and development.
A. Dopamine D2 Receptor Signaling Pathway
Butyrophenone antipsychotics are typically antagonists or partial agonists of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi).
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. mdpi.com [mdpi.com]
Application Note: Purification of 4-Chloro-4'-fluorobutyrophenone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceutical compounds, using silica (B1680970) gel column chromatography.
Introduction
4-Chloro-4'-fluorobutyrophenone is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antipsychotic drugs. Its purity is paramount to ensure the quality and efficacy of the final drug product. Column chromatography is a widely used technique for the purification of this compound from crude reaction mixtures. This application note outlines a robust and reproducible method for achieving high purity 4-Chloro-4'-fluorobutyrophenone.
Data Presentation
The following tables summarize the key parameters and expected outcomes of the purification process.
Table 1: Chromatographic Conditions
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 20% Ethyl Acetate (B1210297) in n-Hexane |
| Elution Mode | Isocratic |
| Typical Rf of Pure Product | 0.66[1] |
Table 2: Purification Performance
| Parameter | Before Purification (Crude) | After Purification |
| Appearance | Yellow to brown oil | Slightly yellow-greenish clear oil |
| Purity (by HPLC) | Variable (e.g., 80-90%) | >97%[2] |
| Isolated Yield | - | Typically around 85%[1] |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of 4-Chloro-4'-fluorobutyrophenone using column chromatography.
Materials and Equipment
-
Crude 4-Chloro-4'-fluorobutyrophenone
-
Silica Gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Collection tubes or flasks
Procedure
1. Preparation of the Mobile Phase:
-
Prepare a 20% ethyl acetate in n-hexane solution. For example, to make 1 L of the mobile phase, mix 200 mL of ethyl acetate with 800 mL of n-hexane.
2. Column Packing (Slurry Method):
-
Select an appropriate size glass column. A general guideline is to use a silica gel to crude compound weight ratio of 30:1 to 50:1 for moderately difficult separations.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, create a slurry of the required amount of silica gel in the mobile phase.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the stationary phase from being disturbed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Preparation and Loading (Dry Loading Recommended):
-
Dissolve the crude 4-Chloro-4'-fluorobutyrophenone in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
4. Elution and Fraction Collection:
-
Gently add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL per fraction) in labeled tubes or flasks.
5. Monitoring the Separation by TLC:
-
Using a capillary tube, spot a small amount of each collected fraction onto a TLC plate. Also, spot the crude mixture and a pure standard (if available) for comparison.
-
Develop the TLC plate in a chamber containing the mobile phase (20% ethyl acetate in n-hexane).
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like 4-Chloro-4'-fluorobutyrophenone will appear as dark spots.
-
The fractions containing the pure product should show a single spot at an Rf value of approximately 0.66.
-
Combine the fractions that contain the pure product.
6. Isolation of the Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-4'-fluorobutyrophenone as a slightly yellow-greenish clear oil.
-
Determine the final yield and assess the purity using an appropriate analytical technique such as HPLC, GC-MS, or NMR.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of 4-Chloro-4'-fluoro-butyrophenone.
References
Application Notes and Protocols for the Recrystallization of 4-Chloro-4'-fluoro-butyrophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluorobutyrophenone and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly antipsychotic drugs.[1] The purity of these precursors is paramount to ensure the safety and efficacy of the final drug product. Recrystallization is a powerful technique for purifying solid organic compounds, but it presents unique challenges for substances like 4-Chloro-4'-fluorobutyrophenone, which has a low melting point (5-6 °C) and exists as an oil at room temperature.[1] This characteristic increases the likelihood of "oiling out," where the compound separates as a liquid instead of forming crystals.
This document provides a comprehensive guide to developing a robust recrystallization protocol for 4-Chloro-4'-fluorobutyrophenone and its derivatives. It outlines systematic procedures for solvent screening, a general recrystallization protocol, and troubleshooting strategies to overcome common challenges.
Principle of Recrystallization
The fundamental principle of recrystallization is the difference in solubility of a compound in a hot solvent versus a cold solvent.[2][3] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures.[4] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[5]
Solvent Selection Strategy
The choice of solvent is the most critical factor for successful recrystallization.[6] Given that 4-Chloro-4'-fluorobutyrophenone is sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate (B1210297) and methanol, a systematic screening process is required.[7][8] A good starting point is to test solvents with varying polarities.
General Rules for Solvent Selection:
-
"Like dissolves like" : A compound's polarity should be similar to the solvent's polarity for good solubility.[5] As a ketone, solvents like acetone (B3395972) or ethyl acetate may be good starting points.[9]
-
Ideal Solubility Profile : The compound should be poorly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Volatility : The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Inertness : The solvent must not react with the compound.[2]
Two primary methods are recommended for these derivatives: Single-Solvent Recrystallization and Mixed-Solvent (Anti-solvent) Recrystallization.
Experimental Protocols
Protocol 1: Screening for a Single-Solvent System
This protocol aims to identify a single solvent that provides a good yield of pure crystals.
Methodology:
-
Place approximately 50 mg of the crude compound into a small test tube.
-
Add a few drops of the candidate solvent and observe solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as it will not allow for good recovery.
-
If the compound is insoluble or sparingly soluble, add the solvent dropwise (up to 1-2 mL) while gently heating the test tube in a water bath.
-
Continue adding the hot solvent until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
-
Repeat this process with a range of candidate solvents (see Table 1 for suggestions).
Protocol 2: Screening for a Mixed-Solvent System (Anti-solvent Method)
This method is useful when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (or anti-solvent, in which it is insoluble) to induce crystallization.[4]
Methodology:
-
Place approximately 50 mg of the crude compound into a small test tube.
-
Add the "good" solvent dropwise at room temperature until the compound is completely dissolved. Use the minimum amount necessary.
-
Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath if necessary.
-
Observe the formation of crystals.
-
Experiment with different miscible solvent pairs (see Table 1). Common pairs often combine a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane.[4][10]
Protocol 3: General Recrystallization Procedure
Once a suitable solvent or solvent pair is identified, the following general procedure can be applied for purification on a larger scale.
Methodology:
-
Dissolution : Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (or the "good" solvent from a mixed pair). Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[11]
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary) : If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. If using a mixed-solvent system, add a small excess of the "good" solvent before filtration to prevent premature crystallization in the funnel.
-
Crystallization :
-
Single Solvent : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Mixed Solvent : Add the "poor" solvent (anti-solvent) slowly to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
-
Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Collection of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture) to remove any adhering mother liquor.[5]
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below their melting point.
Data Presentation: Solvent Screening
Systematically record all observations from the solvent screening experiments in a table to facilitate comparison and selection of the optimal system.
Table 1: Solvent Screening for Recrystallization of 4-Chloro-4'-fluoro-butyrophenone Derivatives
| Solvent/Solvent Pair | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations (Crystal Quality, Oiling Out, etc.) |
|---|---|---|---|---|
| Single Solvents | ||||
| Ethanol | ||||
| Methanol | Slightly Soluble | |||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | Slightly Soluble | |||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane/Heptane | ||||
| Water | Insoluble (0.38 g/L) | |||
| Mixed Solvents | ||||
| Ethanol / Water | ||||
| Acetone / Water | ||||
| Ethyl Acetate / Hexane |
| Dichloromethane / Hexane | | | | |
Note: Solubility data for Methanol and Ethyl Acetate are noted from literature.[7][8]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and attempt to cool again.[10][13]- Scratch the inner wall of the flask with a glass rod.[13]- Add a "seed crystal" of the pure compound. |
| "Oiling Out" | - The compound's melting point is below the temperature of the solution.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.[10][13]- Ensure the flask is insulated and cools gradually to room temperature before placing it in an ice bath.[10]- Consider purification by chromatography first to remove significant impurities. |
| Poor Recovery/Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold. | - Reduce the amount of solvent used for dissolution.[13]- Ensure the filtration apparatus is pre-heated and add a slight excess of solvent before filtering.- Use only a minimal amount of ice-cold solvent for washing. |
Visualizations
Caption: Workflow for Recrystallization Solvent Screening.
Caption: General Protocol for Recrystallization.
References
- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. chembk.com [chembk.com]
- 8. 4-Chloro-4'-fluorobutyrophenone CAS#: 3874-54-2 [m.chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Notes and Protocols: Synthesis of Neuroleptics Utilizing 4-Chloro-4'-fluorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluorobutyrophenone is a key starting material and versatile intermediate in the synthesis of a significant class of neuroleptic drugs, particularly the butyrophenone (B1668137) antipsychotics.[1][2][3][4][5] Its chemical structure allows for nucleophilic substitution of the terminal chlorine atom, providing a straightforward route to introduce various amine-containing moieties, which is a common structural feature of many potent dopamine (B1211576) D2 receptor antagonists.[6][7] This document provides detailed protocols and quantitative data for the synthesis of Haloperidol (B65202), a widely used typical antipsychotic, from 4-Chloro-4'-fluorobutyrophenone.[1][3][7] The methodologies described herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
General Synthetic Scheme
The general synthetic strategy for butyrophenone neuroleptics involves the alkylation of a suitable piperidine (B6355638) derivative with 4-Chloro-4'-fluorobutyrophenone. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the electrophilic chlorobutane chain.
Caption: General reaction scheme for the synthesis of butyrophenone neuroleptics.
Experimental Protocol: Synthesis of Haloperidol
This protocol details the synthesis of Haloperidol via the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-Chloro-4'-fluorobutyrophenone.[8][9]
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride
-
Potassium iodide
-
Potassium hydroxide (B78521)
-
Toluene
-
Concentrated Hydrochloric acid
-
Ammonia (B1221849) solution (0.88 specific gravity)
-
Acetone
-
Deionized water
-
Nitrogen gas
Equipment:
-
Glass-lined reactor or round-bottom flask with reflux condenser and stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reactor vessel, combine 6.0 kg of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of deionized water.[8]
-
Basification: Begin stirring the mixture under a nitrogen atmosphere and gently warm. Add 3.50 kg of potassium hydroxide to the mixture and continue stirring for 5 minutes.[8]
-
Alkylation: Add 5.95 kg of 4-Chloro-4'-fluorobutyrophenone to the reaction mixture. Heat the mixture to reflux and maintain gentle reflux for 3-5 hours.[8]
-
Work-up and Extraction: After the reflux period, cool the reaction mixture. Add 63 liters of toluene and stir for 5 minutes. Allow the layers to separate and discard the aqueous layer.[8]
-
Salt Formation: To the toluene layer, add 6.4 liters of methanol. While stirring vigorously, add 2.5 liters of concentrated hydrochloric acid. A precipitate of haloperidol hydrochloride will form.[8]
-
Purification of Hydrochloride Salt: Cool the mixture and filter to collect the precipitate. Wash the solid residue with a mixture of acetone, toluene, and methanol. Further wash the residue twice with an acetone-methanol mixture.[8]
-
Recrystallization: Dissolve the solid in 80 liters of methanol and heat to reflux. Filter the hot solution. To the filtrate, add 160 liters of water containing 800 ml of concentrated hydrochloric acid and heat to reflux for 15-20 minutes.[8]
-
Isolation of Haloperidol Base: Cool the mixture and add 15 liters of 0.88 specific gravity ammonia solution. Heat the resulting slurry to reflux with stirring for 1.5 hours.[8]
-
Final Product Isolation: Cool the mixture and filter to collect the solid product. Wash the residue with two portions of a water-methanol mixture (30 liters each). Dry the solid at 60-75°C to a constant weight to yield Haloperidol.[8]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Haloperidol.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Haloperidol as described in the protocol.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Yield |
| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | 5.95 kg | 29.65 | - |
| 4-(4-chlorophenyl)-4-hydroxypiperidine HCl | C₁₁H₁₅Cl₂NO | 248.15 | 6.0 kg | 24.18 | - |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.87 | 7.1 kg | 18.89 | 78% |
Note: The yield is calculated based on 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride as the limiting reagent. A similar synthesis of the hydrochloride salt of haloperidol has been reported with a yield of 75.5%.[9]
Conclusion
4-Chloro-4'-fluorobutyrophenone serves as an indispensable building block for the synthesis of butyrophenone neuroleptics. The provided protocol for the synthesis of Haloperidol illustrates a robust and high-yielding procedure that can be adapted for the synthesis of other analogs within this class of antipsychotic agents. Careful control of reaction conditions and purification steps is crucial for obtaining a high-purity final product. Further research could focus on the development of more sustainable and efficient catalytic methods for this key synthetic transformation.
References
- 1. Butyrophenone [chemeurope.com]
- 2. Butyrophenone - Wikipedia [en.wikipedia.org]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 6. homework.study.com [homework.study.com]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols for N-alkylation of Piperidines with 4-Chloro-4-fluoro-butyrophenone
Introduction
The N-alkylation of piperidines is a fundamental transformation in synthetic organic chemistry, pivotal in the development of a vast array of pharmaceutical agents and biologically active molecules. The introduction of substituents on the piperidine (B6355638) nitrogen can significantly modulate the pharmacological profile of a compound. This document provides a detailed protocol for the N-alkylation of piperidine with 4-Chloro-4'-fluoro-butyrophenone, a key intermediate in the synthesis of antipsychotic drugs such as Haloperidol and its analogs.
This protocol outlines a robust and reproducible method for the synthesis of 1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine, detailing the reaction conditions, purification, and characterization of the final product. The procedure is intended for researchers, scientists, and drug development professionals.
Reaction Principle
The N-alkylation of piperidine with 4-Chloro-4'-fluoro-butyrophenone proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom of the butyrophenone (B1668137) chain bearing the chloro group. The chloride ion serves as the leaving group. The use of a base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A catalytic amount of potassium iodide can be employed to enhance the reaction rate through the in-situ formation of a more reactive alkyl iodide.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperidine | Reagent Grade, ≥99% | Sigma-Aldrich |
| 4-Chloro-4'-fluoro-butyrophenone | 98% | Alfa Aesar |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Fisher Scientific |
| Potassium Iodide (KI) | ACS Reagent, ≥99% | VWR |
| Acetonitrile (B52724) (ACN) | Anhydrous, 99.8% | EMD Millipore |
| Toluene (B28343) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
Detailed Synthesis Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask, add anhydrous potassium carbonate (1.6 eq.) and a catalytic amount of potassium iodide (0.1 eq.).
-
Addition of Reactants: Add anhydrous acetonitrile or toluene as the solvent. To this suspension, add piperidine (1.0 eq.).
-
Initiation of Reaction: Stir the mixture at room temperature for 15 minutes under an inert atmosphere. Add 4-Chloro-4'-fluoro-butyrophenone (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile or 110°C for toluene) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed (typically within 12-24 hours), cool the reaction to room temperature. Filter the solid salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | Piperidine (1.0 eq) |
| Reactant 2 | 4-Chloro-4'-fluoro-butyrophenone (1.1 eq) |
| Base | K₂CO₃ (1.6 eq) |
| Catalyst | KI (0.1 eq) |
| Solvent | Acetonitrile or Toluene |
| Temperature | Reflux (82-110 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
Spectroscopic Data of 1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01-7.97 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 3.05 (t, J=7.2 Hz, 2H, -CO-CH₂-), 2.45-2.35 (m, 6H, -CH₂-N-(CH₂)₂-), 1.95 (quintet, J=7.2 Hz, 2H, -CO-CH₂-CH₂-), 1.60-1.55 (m, 4H, piperidine-H), 1.45-1.40 (m, 2H, piperidine-H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 198.5 (C=O), 165.8 (d, J=254 Hz, C-F), 133.5 (d, J=3 Hz, Ar-C), 130.6 (d, J=9 Hz, Ar-CH), 115.7 (d, J=22 Hz, Ar-CH), 58.0 (-CH₂-N), 54.5 (piperidine C-2, C-6), 36.0 (-CO-CH₂-), 26.0 (piperidine C-4), 24.5 (piperidine C-3, C-5), 21.5 (-CO-CH₂-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 2935 (C-H stretch), 1685 (C=O stretch, ketone), 1595 (C=C stretch, aromatic), 1225 (C-F stretch), 1155 (C-N stretch) |
Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism for the N-alkylation of piperidine.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Application of 4-Chloro-4'-fluorobutyrophenone in Radiolabeling Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-4'-fluorobutyrophenone is a key chemical intermediate primarily utilized in the synthesis of various pharmaceuticals, most notably the butyrophenone (B1668137) class of antipsychotics.[1][2] In the realm of nuclear medicine and radiolabeling, its principal application is serving as a precursor for the synthesis of positron emission tomography (PET) tracers. Specifically, it is instrumental in the production of [¹⁸F]haloperidol, a radiolabeled analog of the potent dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).[3][4] The ability to introduce the positron-emitting radionuclide, Fluorine-18 (¹⁸F), into the haloperidol structure allows for the non-invasive in vivo imaging and quantification of dopamine D2 receptors in the brain, which is crucial for neuroscience research and understanding the pathophysiology of various neuropsychiatric disorders.
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-4'-fluorobutyrophenone in radiolabeling studies, with a focus on the synthesis of [¹⁸F]haloperidol.
Application Notes
The primary application of 4-Chloro-4'-fluorobutyrophenone in radiolabeling is in the synthesis of [¹⁸F]haloperidol via a nucleophilic aromatic substitution reaction. In this reaction, the chloro group on the butyrophenone is displaced by the [¹⁸F]fluoride ion. This direct, single-step labeling approach offers a convenient route to producing the desired PET tracer.[3]
The resulting [¹⁸F]haloperidol is a valuable tool for PET imaging studies targeting the dopamine D2 receptor. Haloperidol exhibits high affinity for these receptors, which are implicated in the mechanism of action of antipsychotic drugs and are involved in various neurological and psychiatric conditions.[5][6][7] PET imaging with [¹⁸F]haloperidol can provide crucial information on receptor occupancy by therapeutic drugs, changes in receptor density in disease states, and the overall function of the dopaminergic system.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of [¹⁸F]haloperidol from its chloro-precursor, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one, which is synthesized from 4-chloro-4'-fluorobutyrophenone. The data is compiled from various studies and represents typical outcomes.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 2-3% | [4] |
| Radiochemical Purity | > 95% | [4] |
| Specific Activity | Up to 5000 Ci/mmol | [4] |
| Synthesis Time | ~40 minutes | [4] |
Experimental Protocols
Protocol 1: Synthesis of Haloperidol Precursor from 4-Chloro-4'-fluorobutyrophenone
This protocol describes the synthesis of the immediate precursor for radiolabeling, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one, from 4-Chloro-4'-fluorobutyrophenone.
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in toluene, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add 4-Chloro-4'-fluorobutyrophenone to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure haloperidol precursor.
Protocol 2: Radiosynthesis of [¹⁸F]Haloperidol
This protocol outlines the single-step radiolabeling of the haloperidol precursor with [¹⁸F]fluoride.
Materials:
-
Haloperidol precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-chlorophenyl)butan-1-one)
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
Automated radiosynthesis module or a shielded hot cell
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the haloperidol precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Heat the reaction mixture at a specified temperature (e.g., 150-180°C) for a defined period (e.g., 15-30 minutes).
-
-
Purification:
-
After the reaction, quench the mixture with water or an appropriate mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate [¹⁸F]haloperidol from unreacted precursor and byproducts.
-
Collect the fraction corresponding to [¹⁸F]haloperidol.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction.
-
Formulate the purified [¹⁸F]haloperidol in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the specific activity of the [¹⁸F]haloperidol.
-
Perform tests for sterility and pyrogenicity as required for in vivo applications.
-
Visualizations
Signaling Pathway of Haloperidol
Caption: Mechanism of action of Haloperidol via D2 receptor antagonism.
Experimental Workflow for [¹⁸F]Haloperidol Synthesis
Caption: Workflow for the synthesis of [¹⁸F]Haloperidol.
References
- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 2. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 3. Single-step synthesis of [18F]haloperidol from the chloro-precursor and its applications in PET imaging of a cat's brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Dopamine Receptor Ligands from 4-Chloro-4'-fluorobutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel dopamine (B1211576) receptor ligands using 4-Chloro-4'-fluorobutyrophenone as a key intermediate. It further outlines protocols for the pharmacological evaluation of these new chemical entities, including binding affinity and functional activity assays.
Introduction: The Butyrophenone (B1668137) Scaffold in Dopamine Receptor Ligand Design
The butyrophenone scaffold is a cornerstone in the development of dopamine receptor antagonists, most notably exemplified by the antipsychotic drug haloperidol (B65202). 4-Chloro-4'-fluorobutyrophenone is a critical starting material for the synthesis of haloperidol and its analogues.[1] The general structure of these ligands consists of a fluorophenyl ketone moiety connected by a four-carbon chain to a basic amine, typically a substituted piperidine (B6355638) or piperazine. This structural motif has proven highly effective for achieving high-affinity binding to D2-like dopamine receptors (D2, D3, and D4).
The primary synthetic route involves the N-alkylation of a suitable secondary amine with 4-Chloro-4'-fluorobutyrophenone, which is a versatile and widely used method for creating a diverse library of potential dopamine receptor ligands.[2][3] By varying the structure of the amine, researchers can modulate the pharmacological properties of the resulting compound, including its affinity, selectivity, and functional activity at different dopamine receptor subtypes.
Synthesis of Novel Dopamine Receptor Ligands
The synthesis of novel butyrophenone analogues from 4-Chloro-4'-fluorobutyrophenone is typically achieved through a nucleophilic substitution reaction with a diverse range of secondary amines.
2.1. General Synthetic Protocol: N-alkylation of Amines
This protocol describes a general method for the synthesis of novel dopamine receptor ligands by reacting 4-Chloro-4'-fluorobutyrophenone with various amine precursors.
Materials:
-
4-Chloro-4'-fluorobutyrophenone
-
Selected secondary amine (e.g., substituted piperidine, piperazine, diazepane)[2]
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Potassium iodide (KI) (catalytic amount)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)
Procedure:
-
To a solution of the chosen secondary amine (1.0 eq) in the selected anhydrous solvent, add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide.
-
Add 4-Chloro-4'-fluorobutyrophenone (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure novel ligand.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
2.2. Table of Representative Amine Precursors for Novel Ligand Synthesis
The following table lists examples of secondary amines that can be used to synthesize novel haloperidol analogues.
| Amine Precursor | Potential Novel Ligand Structure | Reference |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | Haloperidol (Reference Compound) | [4] |
| 4-(4-Chlorophenyl)-1,4-diazepane | A diazepane analogue of haloperidol. | [2] |
| 1-(4-Chlorophenyl)homopiperazine | A homopiperazine (B121016) analogue of haloperidol. | [2] |
| 4-(4-Chlorophenyl)-4-hydroxyazepane | A homopiperidine analogue of haloperidol. | [5] |
| 8-(4-fluorophenyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Spiperone (B1681076) (Reference Compound) | [6] |
| N-methyl-1,3,8-triazaspiro[4.5]decan-4-one | An N1-methyl analogue of spiperone with potential for increased 5-HT2A selectivity. | [6] |
Pharmacological Evaluation of Novel Ligands
The pharmacological properties of the newly synthesized compounds are evaluated through in vitro assays to determine their binding affinity and functional activity at dopamine receptors.
3.1. Protocol for Dopamine Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of novel ligands for dopamine D2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human recombinant dopamine D2 receptors.
-
Radiolabeled ligand (e.g., [³H]Spiperone).
-
Unlabeled ligand for non-specific binding determination (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Novel synthesized ligands at various concentrations.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the novel ligands in the assay buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]Spiperone, 50 µL of assay buffer, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Spiperone, 50 µL of 10 µM Haloperidol, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]Spiperone, 50 µL of the novel ligand at varying concentrations, and 150 µL of membrane preparation.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the novel ligand concentration. Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3.2. Protocol for Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional activity of the novel ligands (agonist or antagonist) by quantifying their effect on G-protein activation.
Materials:
-
Membrane preparations from cells expressing the dopamine D2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Novel synthesized ligands.
-
Known dopamine D2 receptor agonist (e.g., quinpirole) and antagonist (e.g., haloperidol).
Procedure:
-
Pre-incubate the membranes with GDP (10 µM) for 15 minutes on ice.
-
In a 96-well plate, add the assay buffer, membrane preparation, and the novel ligand at various concentrations.
-
To determine antagonist activity, add a fixed concentration of a D2 agonist (e.g., quinpirole (B1680403) at its EC₅₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: For agonist activity, plot the [³⁵S]GTPγS binding against the ligand concentration to determine the EC₅₀ and Emax values. For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the ligand concentration to determine the IC₅₀ and subsequently the Kb value.
Data Presentation
The following table summarizes the binding affinities of haloperidol and some of its novel analogues for dopamine D2 and D4 receptors to provide a reference for expected results.[5]
| Compound | D2 Ki (nM) | D4 Ki (nM) | D2/D4 Selectivity Ratio |
| Haloperidol | 0.89 | 10 | 0.089 |
| Analogue 7 (azepane derivative) | 33 | 11 | 3 |
| Analogue 9 (azepane derivative) | 44 | 24 | 2 |
| Analogue 11 (homopiperidine derivative) | ~0.89 | - | - |
| 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) | 1.8 | 22 | 0.082 |
Visualizations
5.1. Synthetic Workflow
Caption: General workflow for the synthesis of novel dopamine receptor ligands.
5.2. Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor.
5.3. Experimental Workflow for Ligand Screening
Caption: High-throughput screening cascade for novel dopamine ligands.
References
- 1. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 5. Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Butyrophenone Synthesis via Friedel-Crafts Acylation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of butyrophenone (B1668137) synthesized via Friedel-Crafts acylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of butyrophenone, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the Friedel-Crafts acylation of benzene (B151609) to produce butyrophenone can stem from several factors. The most critical aspects to investigate are the quality of reagents and the reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reactants, solvent, or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. The catalyst should be a free-flowing powder; if it appears clumpy, it has likely been compromised by moisture.[2]
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the butyrophenone product can form a stable complex with the catalyst, effectively removing it from the reaction.[1]
-
Solution: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent (butyryl chloride or butyric anhydride). A slight excess of the catalyst (e.g., 1.1 equivalents) can be beneficial.[3]
-
-
Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction rate and selectivity. Excessively high temperatures can lead to side reactions and decomposition of the product.[1][4] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Improper Work-up: Significant product loss can occur during the work-up phase. A common issue is the formation of emulsions when quenching the reaction mixture with water, making the separation of organic and aqueous layers difficult.[2]
-
Solution: To properly quench the reaction, the mixture should be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[1][6] This helps to decompose the aluminum chloride complex. If an emulsion forms, adding a saturated sodium chloride (brine) solution can help break it.[2]
-
Question: I am observing the formation of multiple byproducts. What could be the cause and how can I increase the selectivity for butyrophenone?
Answer:
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to Friedel-Crafts alkylation, the formation of byproducts can still occur.[1]
-
Polyacylation: Although the acyl group deactivates the aromatic ring towards further substitution, under harsh conditions or with highly activated substrates, polyacylation can be a minor issue.[1]
-
Side Reactions: High reaction temperatures can promote unwanted side reactions and the formation of tar-like materials.[9] The purity of the starting materials is also critical, as impurities can lead to the formation of byproducts.[1]
-
Solution: Ensure the use of high-purity benzene and butyryl chloride. Maintain careful control over the reaction temperature and avoid prolonged reaction times at elevated temperatures.[9]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent other than benzene for the reaction?
A1: While benzene can serve as both the reactant and the solvent, other inert solvents can be used.[10] Common choices include carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), or nitrobenzene.[2][9] However, the choice of solvent can influence the regioselectivity in substituted benzenes. For the synthesis of butyrophenone from unsubstituted benzene, dichloromethane is a suitable alternative.
Q2: Is it possible to use a catalyst other than aluminum chloride?
A2: Yes, other Lewis acids can catalyze Friedel-Crafts acylation, although AlCl₃ is the most common and often the most effective. Alternatives include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates.[11][12] In some cases, for activated aromatic rings, milder Lewis acids or even Brønsted acids can be used.[13]
Q3: What are the primary safety precautions I should take during this synthesis?
A3: Friedel-Crafts acylation involves several hazardous materials.
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE).[1][6]
-
Butyryl chloride is also corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood.
-
Benzene is a known carcinogen and is flammable. All manipulations should be performed in a fume hood.
-
The reaction itself is exothermic , and the addition of reagents should be controlled to prevent the reaction from becoming too vigorous.[6]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[6] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (benzene) and the formation of the product (butyrophenone).
Data Presentation
Table 1: Influence of Reaction Parameters on Butyrophenone Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome on Yield |
| Catalyst | Anhydrous AlCl₃ | Hydrated AlCl₃ | Catalytic amount of AlCl₃ | Anhydrous and stoichiometric amounts are crucial for high yield.[1] |
| Solvent | Benzene (excess) | Dichloromethane | Nitrobenzene | Excess benzene drives the reaction; other inert solvents can be used.[2][9][10] |
| Temperature | 0-5 °C | Room Temperature | 60 °C (Reflux) | Moderate heating is often required to drive the reaction to completion.[5] |
| Work-up | Quench with H₂O | Quench with ice/HCl | No quenching | Proper quenching with ice and acid is critical for product isolation.[1][6] |
Note: This table provides a qualitative summary based on established principles of Friedel-Crafts acylation.
Experimental Protocols
Detailed Methodology for Butyrophenone Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Butyryl Chloride (or Butyric Anhydride)
-
Dichloromethane (DCM, anhydrous) (optional, as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (which acts as both solvent and reactant). Cool the mixture in an ice bath.
-
Reagent Addition: Add butyryl chloride (1.0 equivalent) to the dropping funnel. Add the butyryl chloride dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes. The reaction is exothermic, so maintain the temperature between 0-5°C during the addition.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 60°C) for approximately 30 minutes to an hour.[5] Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[1][6]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[1] Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude butyrophenone.[1]
-
Purification: The crude product can be purified by vacuum distillation to yield pure butyrophenone.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 11. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Chloro-4'-fluorobutyrophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-4'-fluorobutyrophenone. The following information addresses common issues related to side product formation during its synthesis via Friedel-Crafts acylation and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-Chloro-4'-fluorobutyrophenone?
The most common method for synthesizing 4-Chloro-4'-fluorobutyrophenone is the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and is conducted in an anhydrous solvent like dichloromethane (B109758).
Q2: What are the most common side products observed in this reaction?
The primary side products in the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride are:
-
Ortho-substituted isomer (2-Chloro-4'-fluorobutyrophenone): Formation of the isomer where the acyl group is adjacent to the fluorine atom on the benzene (B151609) ring.[1]
-
Diacylation products: Products where two acyl groups have been added to the same fluorobenzene ring. This is generally less common as the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1]
-
Hydrolysis product of the acylating agent (4-chlorobutyric acid): This can occur if the reaction is not performed under strictly anhydrous conditions.
Q3: Why is the desired para-isomer the major product?
While the fluorine atom is an ortho, para-director, the para position is sterically less hindered than the ortho position. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position, leading to it being the major product.[1]
Q4: Can the alkyl chloride chain of 4-Chloro-4'-fluorobutyrophenone participate in side reactions?
Yes, under certain conditions, the alkyl chloride can undergo intramolecular cyclization. For instance, in the presence of a strong base, the product can cyclize to form a tetralone derivative. Careful control of pH and reaction conditions is necessary to avoid this.
Troubleshooting Guides
Issue 1: High Levels of the Ortho-Isomer Impurity
Symptoms:
-
Chromatographic analysis (GC or HPLC) of the crude product shows a significant peak corresponding to the ortho-isomer.
-
Difficulty in purifying the desired para-isomer by crystallization.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can provide the energy to overcome the steric hindrance at the ortho position, increasing the yield of the ortho-isomer.[1] Solution: Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and throughout the reaction. The optimal temperature should be determined empirically. |
| Catalyst Choice | The nature of the Lewis acid catalyst can influence the regioselectivity of the reaction. Solution: While AlCl₃ is common, experimenting with other Lewis acids like FeCl₃ or ZnCl₂ might offer better selectivity in some cases. |
Issue 2: Formation of Diacylation Byproducts
Symptoms:
-
Presence of high molecular weight impurities detected by GC-MS or LC-MS.
-
Reduced yield of the desired mono-acylated product.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures, prolonged reaction times, or the use of a highly active catalyst can promote a second acylation.[1] Solution: Employ milder reaction conditions. Use the minimum effective amount of catalyst and monitor the reaction progress closely by TLC or HPLC to avoid extending the reaction time unnecessarily. |
| Incorrect Stoichiometry | An excess of the acylating agent or the catalyst can increase the likelihood of diacylation. Solution: Use a stoichiometric amount or a slight excess of fluorobenzene relative to 4-chlorobutyryl chloride. The molar ratio of the reactants and catalyst should be carefully controlled. |
Issue 3: Presence of 4-Chlorobutyric Acid in the Reaction Mixture
Symptoms:
-
An acidic aqueous work-up.
-
A distinct peak corresponding to 4-chlorobutyric acid in the crude product analysis.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Presence of Moisture | 4-Chlorobutyryl chloride is highly reactive towards water and will readily hydrolyze. Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle the 4-chlorobutyryl chloride under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Fluorobenzene
Objective: To synthesize 4-Chloro-4'-fluorobutyrophenone with minimized side product formation.
Materials:
-
Fluorobenzene (anhydrous)
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise via the dropping funnel, again keeping the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of 4-Chloro-4'-fluorobutyrophenone and its major side products.
Caption: A logical workflow for troubleshooting common side product issues in the synthesis.
References
Troubleshooting low yield in haloperidol synthesis from 4-Chloro-4-fluoro-butyrophenone
This technical support center provides troubleshooting guidance for the synthesis of haloperidol (B65202) from 4-chloro-4'-fluorobutyrophenone (B134399) and 4-(4-chlorophenyl)-4-hydroxypiperidine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of haloperidol from 4-chloro-4'-fluorobutyrophenone?
A1: The synthesis of haloperidol from 4-chloro-4'-fluorobutyrophenone involves a nucleophilic substitution reaction where the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine displaces the chloride ion from the butyrophenone (B1668137) chain.
Q2: I am experiencing a significantly lower yield than expected. What are the common causes?
A2: Low yields in haloperidol synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient mixing.
-
Purity of starting materials: The presence of impurities in the starting materials, 4-chloro-4'-fluorobutyrophenone or 4-(4-chlorophenyl)-4-hydroxypiperidine, can lead to side reactions and a lower yield of the desired product.
-
Side reactions: The formation of byproducts, such as dimer impurities, can consume the reactants and reduce the overall yield.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.
-
Product loss during workup and purification: Haloperidol may be lost during extraction, washing, and recrystallization steps.
Q3: What is the role of potassium iodide (KI) in the reaction?
A3: Potassium iodide is often used as a catalyst in this synthesis. It facilitates the reaction through an in-situ halogen exchange (Finkelstein reaction), converting the less reactive alkyl chloride to a more reactive alkyl iodide, which is then more readily displaced by the piperidine (B6355638) nitrogen. This can lead to a faster reaction rate and a higher yield.
Q4: How can I minimize the formation of dimer impurities?
A4: Dimer impurities can form when one molecule of 4-(4-chlorophenyl)-4-hydroxypiperidine reacts with two molecules of 4-chloro-4'-fluorobutyrophenone. To minimize this, you can try:
-
Slow addition of the butyrophenone: Adding the 4-chloro-4'-fluorobutyrophenone solution dropwise to the reaction mixture containing the piperidine derivative can help to maintain a low concentration of the alkylating agent and favor the desired 1:1 reaction.
-
Using a slight excess of the piperidine derivative: This can help to ensure that the butyrophenone is consumed in the desired reaction.
Q5: My final product has a low melting point and appears impure. What purification methods are recommended?
A5: Recrystallization is the most common method for purifying crude haloperidol. Suitable solvents for recrystallization include ethanol (B145695), methanol, and mixtures of solvents like acetone/water or ethanol/water. A particularly effective method for removing dimerized impurities involves dissolving the crude product in a hot dimethyl sulfoxide (B87167) (DMSO) solution, filtering off the insoluble impurities, and then allowing the haloperidol to crystallize upon cooling.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Conversion | Incomplete reaction | - Ensure adequate reaction time and temperature as per the protocol. - Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Low reactivity of starting materials | - Use a catalyst such as potassium iodide to increase the rate of reaction. - Ensure the 4-chloro-4'-fluorobutyrophenone is of high purity. | |
| Formation of Side Products | Dimerization | - Add 4-chloro-4'-fluorobutyrophenone slowly to the reaction mixture. - Use a slight excess of 4-(4-chlorophenyl)-4-hydroxypiperidine. |
| Other unknown impurities | - Analyze the reaction mixture by HPLC or LC-MS to identify the impurities and adjust reaction conditions accordingly. | |
| Low Yield After Workup | Product loss during extraction | - Ensure the correct pH is used during aqueous washes to minimize the solubility of haloperidol in the aqueous phase. - Perform multiple extractions with the organic solvent to maximize recovery. |
| Product loss during recrystallization | - Choose an appropriate recrystallization solvent where haloperidol has high solubility at high temperatures and low solubility at low temperatures. - Avoid using an excessive amount of solvent. - Allow for slow cooling to maximize crystal formation. | |
| Product Purity Issues | Residual starting materials or byproducts | - Perform a second recrystallization. - Consider using a different solvent system for recrystallization. - For persistent dimer impurities, consider the hot DMSO purification method.[1] |
Data Presentation
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Hydroxide | Water | Potassium Iodide | Reflux | 3-5 | 78 | Patent CA1129424A[2] |
| Sodium Carbonate | Methyl Isobutyl Ketone | Potassium Iodide | 130 | 6 | 82.7 | Patent WO2020215835A1 |
| Not Specified | Toluene | Potassium Iodide | 100 | Not Specified | Not Specified | gpatindia.com |
Experimental Protocols
High-Yield Synthesis of Haloperidol
This protocol is based on a method reported to yield approximately 82.7%.
Materials:
-
4-chloro-4'-fluorobutyrophenone
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Sodium Carbonate (Na₂CO₃)
-
Potassium Iodide (KI)
-
Methyl Isobutyl Ketone (MIBK)
-
Water
Procedure:
-
To a reaction flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, potassium iodide, and methyl isobutyl ketone.
-
Heat the mixture to 130°C with stirring.
-
Add 4-chloro-4'-fluorobutyrophenone to the reaction mixture.
-
Maintain the reaction at 130°C for 6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to 50°C.
-
Add water and stir for 30 minutes.
-
Separate the organic layer.
-
Cool the organic layer to 10-20°C to induce crystallization.
-
Filter the precipitated solid, which is the crude haloperidol.
-
Wash the filter cake with a small amount of cold methyl isobutyl ketone.
-
Dry the product under vacuum at 55°C.
Purification of Haloperidol using DMSO
This protocol is effective for removing dimerized impurities.[1]
Materials:
-
Crude Haloperidol
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Procedure:
-
Dissolve the crude haloperidol in hot DMSO (70-90°C).
-
Filter the hot solution to remove any insoluble impurities (dimers).
-
Allow the filtrate to cool down, which will cause the haloperidol to precipitate.
-
Filter the purified haloperidol crystals.
-
Wash the crystals with absolute ethanol to remove residual DMSO.
-
Dry the purified haloperidol under vacuum.
Visualizations
Haloperidol Synthesis Pathway
Caption: Reaction scheme for the synthesis of haloperidol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve low yield issues.
Relationship Between Reaction Parameters and Yield
Caption: Key parameters influencing the final yield of haloperidol.
References
Technical Support Center: Purification of 4-Chloro-4-fluoro-butyrophenone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Chloro-4-fluoro-butyrophenone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques employed are High-Performance Liquid Chromatography (HPLC) and column chromatography.[1][2][3] HPLC, particularly reverse-phase, is often used for achieving high purity, especially when separating the target compound from structurally similar precursors.[1] Column chromatography is a standard method for purifying crude reaction mixtures.[2][3]
Q2: How can I effectively remove unreacted precursors (e.g., nitro or chloro precursors) from my product?
A2: Separating the desired product from a large excess of precursor can be challenging. An effective method is using a single-column reverse-phase HPLC system with a strongly alkaline eluent.[1] This approach can alter the hydrophobicity of the precursor and the target molecule differently, enabling a clean separation. For example, a strongly basic medium can make a nitro group less hydrophilic, while a basic piperidine (B6355638) group in a derivative becomes more hydrophobic, allowing for differential elution.[1]
Q3: My HPLC separation is poor. What parameters can I adjust?
A3: To improve HPLC separation, consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer.
-
Eluent pH: Adjusting the pH can significantly impact the retention of ionizable compounds. Using a strongly alkaline eluent has proven effective for separating butyrophenone (B1668137) neuroleptics from their precursors.[1]
-
Stationary Phase: If using standard C8 or C18 columns, consider switching to a fluorinated stationary phase. These can offer alternative selectivity for halogenated aromatic compounds.[4]
-
Flow Rate and Temperature: Optimizing these parameters can improve peak resolution and shape.
Q4: What are the typical impurities I should expect during the synthesis and purification?
A4: Common impurities include unreacted starting materials, such as nitro or chloro precursors, which are often used in excess.[1] Other potential impurities can arise from side reactions during synthesis, such as the formation of positional isomers during a Friedel-Crafts reaction.[5]
Q5: Which analytical techniques are best for assessing the purity of my final compound?
A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Often used to determine purity, with acceptable levels typically being ≥97%.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A primary tool for purity analysis, often with UV detection.[8][9]
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectroscopy are used to confirm the structure and can be used for quantitative purity assessment (qNMR).[2][8][10]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS) to identify the target compound and any impurities by their mass-to-charge ratio.[2][3]
Experimental Protocols & Methodologies
Protocol 1: Reverse-Phase HPLC Purification
This protocol is based on a method developed for the high-purity separation of fluorinated butyrophenone neuroleptics from their precursors.[1]
Objective: To purify this compound derivatives from excess precursors and other impurities.
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Reverse-phase column (e.g., Asahipak ODP-50 or similar polymer-based C18 column).[1]
Reagents:
-
Acetonitrile (B52724) (MeCN), HPLC grade.
-
Phosphate (B84403) buffer (10mM), adjusted to pH 11.4 with a suitable base.
-
Crude product mixture dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF).[1]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the 10mM phosphate buffer (pH 11.4) in a 50:50 (v/v) ratio.[1] Degas the mobile phase before use.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude product and inject it onto the column. The presence of polar solvents like DMSO or DMF in the sample does not typically interfere with the separation.[1]
-
Elution and Fraction Collection: Elute the column with the prepared mobile phase. The fluorinated compound is expected to elute before the nitro or chloro precursor under these strongly alkaline conditions.[1] Collect fractions corresponding to the desired product peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or another suitable method.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography Purification
This is a general protocol for the purification of a crude reaction mixture.[2][3]
Objective: To perform a preliminary purification of the crude product.
Materials:
-
Silica (B1680970) gel for flash chromatography.
-
Glass column.
-
Thin Layer Chromatography (TLC) plates for monitoring.
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin elution with the prepared solvent system (20% AcOEt in n-hexane).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Techniques
| Parameter | Reverse-Phase HPLC | Flash Column Chromatography |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Adsorption onto a polar stationary phase (silica) with elution by a less polar mobile phase. |
| Typical Stationary Phase | Octadecyl-polymer (ODP), C18 | Silica Gel |
| Typical Mobile Phase | Acetonitrile/Alkaline Buffer[1] | Ethyl Acetate/n-Hexane[2] |
| Achievable Purity | >99% | Variable, often requires further purification. |
| Best For | High-purity separation, removing trace impurities, separating closely related compounds.[1] | Bulk purification of crude reaction mixtures, removing major impurities. |
| Key Advantage | High resolution and efficiency. | High capacity, lower cost for large scale. |
Troubleshooting Guides
HPLC Troubleshooting
Table 2: Common HPLC Issues and Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., column inlet frit, tubing). 2. Buffer precipitation. 3. High mobile phase viscosity.[11] | 1. Reverse flush the column; replace frits or tubing if necessary. 2. Ensure buffer solubility in the mobile phase; wash the system with a high aqueous phase.[11] 3. Check mobile phase miscibility and consider adjusting the composition or temperature. |
| Peak Splitting or Tailing | 1. Column void or degradation.[11] 2. Blocked inlet frit. 3. Sample solvent incompatible with mobile phase. | 1. Replace the column.[12] 2. Reverse flush or replace the frit/guard column.[12] 3. Dissolve the sample in the mobile phase or a weaker solvent.[12] |
| Poor Resolution | 1. Inappropriate mobile phase composition or pH. 2. Wrong column choice. 3. Column aging. | 1. Optimize the mobile phase; for butyrophenones, try a strongly alkaline eluent.[1] 2. Consider a fluorinated phase column for alternative selectivity.[4] 3. Replace the column. |
| Baseline Drift/Noise | 1. Leak in the system. 2. Inadequate mobile phase mixing or degassing. 3. Contaminated mobile phase or detector cell. | 1. Check and tighten all fittings.[11] 2. Degas the mobile phase thoroughly. 3. Flush the system and detector cell with a strong solvent (e.g., isopropanol). |
Column Chromatography Troubleshooting
Table 3: Common Column Chromatography Issues and Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate eluent polarity. 2. Column overloaded with sample. 3. Column was packed improperly (channeling). | 1. Adjust the eluent system based on TLC analysis; try a gradient elution. 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully to ensure a homogenous bed. |
| Slow or No Elution | 1. Eluent polarity is too low. 2. Column bed has compacted. 3. Sample has precipitated at the top of the column. | 1. Gradually increase the polarity of the eluent. 2. Apply gentle pressure to the top of the column. 3. Scrape off the top layer of silica and replace it, or use a stronger solvent to dissolve the sample on the column. |
| Cracked or Channeled Column | 1. Silica bed ran dry. 2. Column was not packed uniformly. | 1. Always keep the silica bed covered with solvent. The column is likely unusable and needs to be repacked. 2. Ensure the silica is packed as a uniform slurry. |
Visualizations
Caption: Workflow from synthesis to final purified product.
Caption: Decision tree for diagnosing HPLC peak problems.
Caption: Matching impurity types to suitable purification methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | TCI AMERICA [tcichemicals.com]
- 8. dev.klivon.com [dev.klivon.com]
- 9. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Technical Support Center: Managing Steric Hindrance in Butyrophenone Analog Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in the synthesis of butyrophenone (B1668137) analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with butyrophenone analogs?
A1: Steric hindrance is a phenomenon in which the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the context of butyrophenone analogs, bulky substituents on the aromatic ring or near the carbonyl group can impede the approach of reagents, slowing down reaction rates or preventing reactions altogether.[2] This can lead to lower product yields and the formation of side products.
Q2: Which reactions in the synthesis of butyrophenone analogs are most susceptible to steric hindrance?
A2: Several key reactions for synthesizing butyrophenone analogs are prone to steric hindrance, including:
-
Friedel-Crafts Acylation: The addition of the butyryl group to an aromatic ring can be hindered by existing bulky substituents on the ring.[2][3]
-
Grignard Reactions: The addition of an organomagnesium halide to the carbonyl carbon of a butyrophenone analog can be impeded by bulky groups on either the Grignard reagent or the ketone.[4]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The formation of an alkene from a butyrophenone analog can be challenging if the ketone or the ylide/phosphonate (B1237965) is sterically demanding.[5][6]
-
Suzuki Coupling: The cross-coupling of an aryl halide with an arylboronic acid to form a biaryl butyrophenone analog can be hindered by ortho-substituents on either coupling partner.[7]
Q3: How can I minimize the impact of steric hindrance in my reactions?
A3: Several strategies can be employed to mitigate steric hindrance:
-
Modification of Reaction Conditions: Increasing the reaction temperature, using a higher concentration of reagents, or extending the reaction time can sometimes overcome the activation energy barrier imposed by steric hindrance.
-
Choice of Reagents and Catalysts: Utilizing smaller, less sterically demanding reagents or employing more reactive catalysts can facilitate the desired transformation. For example, in HWE reactions, phosphonate carbanions are more nucleophilic than Wittig ylides and can react more readily with hindered ketones.[6]
-
Use of Protecting Groups: Temporarily masking a functional group with a protecting group can prevent it from interfering with a reaction at another site.[2] This is particularly useful in multi-step syntheses.
-
Alternative Synthetic Routes: If a particular step is consistently problematic due to steric hindrance, exploring an alternative synthetic pathway may be necessary.
Section 2: Troubleshooting Guides
Friedel-Crafts Acylation
Problem: Low or no yield of the desired butyrophenone analog when acylating a sterically hindered aromatic ring.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance from ortho-substituents | Increase reaction temperature and/or reaction time. Use a more active Lewis acid catalyst (e.g., AlCl₃ in slight excess). Consider using a milder Lewis acid at higher temperatures to minimize side reactions. |
| Deactivation of the aromatic ring | Electron-withdrawing groups on the aromatic ring can deactivate it towards acylation. Ensure your substrate is not too deactivated. If it is, an alternative synthetic route may be required. |
| Catalyst deactivation | Ensure anhydrous conditions as water deactivates the Lewis acid catalyst. Use freshly opened or purified reagents. |
| Carbocation rearrangement | Although less common in acylation than alkylation, rearrangements can occur. Using a milder Lewis acid may reduce this. |
Grignard Reaction
Problem: Low yield of the desired tertiary alcohol when reacting a Grignard reagent with a sterically hindered butyrophenone analog.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance at the carbonyl carbon | Use a more reactive Grignard reagent (e.g., an organolithium reagent). Increase the reaction temperature (reflux in THF). Use a chelating agent like CeCl₃ to enhance the nucleophilicity of the Grignard reagent. |
| Enolization of the ketone | Sterically hindered Grignard reagents can act as bases, leading to enolization of the ketone. Use a less hindered Grignard reagent if possible. Add the ketone slowly to a solution of the Grignard reagent at low temperature. |
| Low reactivity of the Grignard reagent | Ensure the Grignard reagent was successfully prepared and is of the correct concentration. Use of iodine or 1,2-dibromoethane (B42909) can help initiate the formation of the Grignard reagent. |
Horner-Wadsworth-Emmons (HWE) Reaction
Problem: Low yield of the desired alkene when reacting a phosphonate with a sterically hindered butyrophenone analog.
| Possible Cause | Troubleshooting Suggestion |
| Low reactivity of the ketone | The HWE reaction is generally more effective than the Wittig reaction for hindered ketones.[6] Use a strong base like NaH or KHMDS to generate the phosphonate carbanion.[6] Increase the reaction temperature. |
| Steric hindrance of the phosphonate reagent | Use a less bulky phosphonate ester if the synthesis allows. |
| Unfavorable stereochemistry | The HWE reaction typically favors the formation of (E)-alkenes. If the (Z)-alkene is desired, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates can be employed.[1][8] |
Suzuki Coupling
Problem: Low yield of the biaryl butyrophenone analog when using ortho-substituted coupling partners.
| Possible Cause | Troubleshooting Suggestion |
| Steric hindrance inhibiting transmetalation | Use a more active palladium catalyst and a bulkier, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos).[9] Increase the reaction temperature. |
| Decomposition of the boronic acid | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and ensure the reaction is properly degassed to prevent oxidative degradation. |
| Low reactivity of the aryl halide | Aryl chlorides are less reactive than bromides and iodides. For aryl chlorides, a more active catalyst system is generally required. |
Section 3: Data Presentation
The following tables provide a qualitative and quantitative comparison of the impact of steric hindrance on reaction yields.
Table 1: Friedel-Crafts Acylation of Toluene (B28343) vs. o-Xylene (B151617) with Butyryl Chloride
| Substrate | Product | Typical Yield | Reference |
| Toluene | 4-Methylbutyrophenone | Good to Excellent | [2] |
| o-Xylene | 3,4-Dimethylbutyrophenone | Moderate | [10] |
Note: The presence of a second methyl group in the ortho position in o-xylene increases steric hindrance, generally leading to lower yields compared to toluene under similar conditions.
Table 2: Suzuki Coupling of Bromotoluene Isomers with Phenylboronic Acid
| Aryl Bromide | Product | Typical Yield | Reference |
| 4-Bromotoluene | 4-Methylbiphenyl | Excellent | [11] |
| 2-Bromotoluene (B146081) | 2-Methylbiphenyl | Good | [11] |
Note: The ortho-methyl group in 2-bromotoluene introduces steric hindrance, which can lead to slightly lower yields compared to the para-substituted isomer.
Section 4: Experimental Protocols
Protocol: Friedel-Crafts Acylation of a Sterically Hindered Arene
This protocol describes a general procedure for the Friedel-Crafts acylation of an arene with an ortho-substituent, such as the synthesis of 2-methylbutyrophenone from toluene and butyryl chloride.
Materials:
-
Toluene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of toluene (1.2 equivalents) in anhydrous DCM dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the ortho- and para-isomers.
Protocol: Horner-Wadsworth-Emmons Reaction with a Hindered Ketone
This protocol outlines a general procedure for the HWE reaction of a sterically hindered butyrophenone analog with a phosphonate to yield an alkene.
Materials:
-
Sterically hindered butyrophenone analog
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Wash NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the hindered butyrophenone analog (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[12]
Section 5: Visualizations
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Alternative Lewis acids for Friedel-Crafts acylation of fluorobenzene
Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene (B45895)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of alternative Lewis acids for the Friedel-Crafts acylation of fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to traditional Lewis acids like AlCl₃ for the Friedel-Crafts acylation of fluorobenzene?
Traditional Lewis acids such as AlCl₃ and HF are often used in stoichiometric or excess amounts, leading to significant environmental and practical problems.[1] These include corrosive reaction conditions, the generation of large quantities of hazardous waste, and difficulties in product purification.[2] Alternative catalysts, such as metal triflates, zeolites, and ionic liquids, offer greener, more efficient, and reusable options.[2][3][4]
Q2: What are the most promising alternative Lewis acids for the acylation of unactivated aromatic rings like fluorobenzene?
Several classes of alternative Lewis acids have shown high efficacy:
-
Metal Triflates: These are considered green catalysts due to their strong Lewis acidity, high tolerance toward water, and reusability.[3] Hafnium(IV) triflate (Hf(OTf)₄), bismuth(III) triflate (Bi(OTf)₃), and various rare earth triflates (RE(OTf)₃) have been successfully used for the acylation of unactivated benzenes, including fluorobenzene.[5][6]
-
Zeolites: These are heterogeneous, microporous aluminosilicate (B74896) compounds that are easily recycled and safer to handle than traditional metal halides.[4] Zeolite Y-hydrogen has been identified as an effective catalyst for acylation reactions.[4]
-
Ionic Liquids (ILs): ILs can act as both the solvent and catalyst, offering advantages like easy product recovery and enhanced reaction rates.[2][7] Systems like [bmim][BF₄] in conjunction with metal triflates, or chloroindate(III) ionic liquids, have proven effective.[6][7]
-
Combined Catalyst Systems: A combination of a Lewis acid like Hf(OTf)₄ with trifluoromethanesulfonic acid (TfOH) can dramatically accelerate the acylation of unactivated benzenes.[6]
Q3: How can I favor the formation of the para-acylated product over the ortho-isomer?
The acylation of fluorobenzene naturally favors the para-substituted product.[8] The fluorine atom is an ortho, para-director; however, the steric hindrance caused by the bulky acylium ion intermediate makes substitution at the para position more favorable than at the sterically hindered ortho position.[8] Using shape-selective catalysts like zeolites can further enhance this selectivity.[9][10]
Q4: Is polyacylation a significant concern with these alternative catalysts?
Polyacylation is generally not a major issue. The first acyl group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation reaction significantly less favorable.[8][11]
Q5: Are these alternative catalysts recyclable?
Yes, a key advantage of many of these systems is their recyclability.
-
Metal triflates can often be recovered and reused multiple times with little to no loss in catalytic activity.[3][6]
-
Zeolites , being solid catalysts, are easily separated from the reaction mixture for reuse.[4]
-
Ionic liquids can be designed for simple separation from the product phase, allowing the catalyst/solvent system to be recycled.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be poisoned by water or other impurities. | Ensure all reactants and solvents are anhydrous. If using a water-tolerant catalyst like a metal triflate, verify its activity with a control reaction. Some catalysts, like zeolites, may require activation by heating before use. |
| Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough for the unactivated fluorobenzene ring. | Consider using a more potent catalyst system, such as a combination of Hf(OTf)₄ and TfOH, or a highly active rare earth triflate like Sc(OTf)₃.[5][6] | |
| Suboptimal Reaction Conditions: The temperature may be too low or the reaction time too short. | Gradually increase the reaction temperature. For thermally stable catalysts, microwave irradiation can significantly shorten reaction times and improve yields.[8][12] | |
| Formation of Side Products | Ortho-Isomer Formation: While the para product is favored, some ortho product is expected. | To maximize para-selectivity, consider using a shape-selective solid catalyst like a zeolite, which can sterically hinder the formation of the ortho-isomer.[9][10] |
| Decomposition of Reactants: High temperatures may cause the acylating agent or product to decompose. | Perform the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion. | |
| Difficulty in Catalyst Separation | Homogeneous Catalyst: The catalyst is dissolved in the reaction medium. | For homogeneous catalysts like metal triflates, consider performing the reaction in a biphasic system (e.g., using a fluorous solvent) or immobilizing the catalyst on a solid support like silica (B1680970) gel to facilitate recovery.[5][13] |
Data Presentation: Performance of Alternative Lewis Acids
The following table summarizes the performance of various alternative Lewis acids in the Friedel-Crafts acylation of fluorobenzene and other unactivated arenes.
| Catalyst | Acylating Agent | Substrate | Temp (°C) | Time | Yield (%) | Reference |
| Hf(OTf)₄ / TfOH | Benzoyl Chloride | Fluorobenzene | 50 | 3 h | 85 | [6] |
| Bi(OTf)₃ | Benzoic Anhydride (B1165640) | Fluorobenzene | 150 (MW) | 10 min | 92 | [6] |
| Sc(OTf)₃ Resin | Acetic Anhydride | Fluorobenzene | 40-60 (MW) | 0.5-30 min | Good-Excellent | [8][13] |
| Yb(OTf)₃ | Benzoyl Chloride | Benzene | 50 | 3 h | 95 | [6] |
| Cu(OTf)₂ in [bmim][BF₄] | Benzoyl Chloride | Anisole (B1667542) | RT | 1 h | >99 | [7] |
| Zeolite Y-hydrogen | Benzoic Acid | m-Xylene | Reflux | N/A | High | [4] |
Note: Data for anisole and other activated substrates are included to demonstrate catalyst activity under mild conditions. MW = Microwave Irradiation, RT = Room Temperature.
Experimental Protocols
Protocol 1: Microwave-Assisted Acylation of Fluorobenzene using a Supported Scandium Triflate Catalyst
This protocol is based on the methodology for using a silica-gel-immobilized scandium triflate resin catalyst under microwave irradiation.[8][13]
-
Reactant Preparation: In a dedicated microwave reaction vessel, add fluorobenzene (1.0 eq.).
-
Addition of Reagents: Add the desired acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.0 - 5.0 eq.) and the scandium triflate resin catalyst (1-10% by weight relative to fluorobenzene).
-
Reaction Setup: Securely seal the vessel and place it inside the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on, followed by a cooling period) to maintain the internal reaction temperature between 40-60°C.
-
Reaction Time: Continue the reaction for a total time of 0.5 to 30 minutes, monitoring by TLC or GC if possible.
-
Workup: Once the reaction is complete, allow the vessel to cool to room temperature.
-
Catalyst Recovery: Filter the reaction mixture to recover the solid-supported catalyst. The catalyst can be washed, dried, and reused.
-
Product Isolation: The filtrate can be subjected to a standard aqueous workup, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Protocol 2: Metal Triflate-Catalyzed Acylation in an Ionic Liquid
This protocol describes a general procedure for using a metal triflate catalyst in an ionic liquid solvent.[7]
-
Catalyst and Solvent Preparation: To a round-bottom flask, add the ionic liquid (e.g., [bmim][BF₄]) and the metal triflate catalyst (e.g., Cu(OTf)₂, 1-10 mol%).
-
Addition of Substrate: Add the aromatic substrate (e.g., fluorobenzene, 1.0 eq.).
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., benzoyl chloride, 1.0-1.2 eq.) to the mixture while stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or GC.
-
Product Extraction: Upon completion, add a non-polar organic solvent (e.g., diethyl ether or hexane) to the reaction mixture. The desired organic product will be extracted into the organic layer, while the ionic liquid and catalyst remain in a separate phase.
-
Isolation and Purification: Separate the organic layer. The extraction process can be repeated 2-3 times. Combine the organic extracts, wash with a suitable aqueous solution (e.g., NaHCO₃ solution), dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude product for further purification.
-
Catalyst Recycling: The ionic liquid/catalyst phase can be placed under a high vacuum to remove any residual volatile organics and reused for subsequent reactions.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation using an alternative Lewis acid.
Caption: Troubleshooting decision tree for common issues in Friedel-Crafts acylation.
Caption: Key features of different classes of alternative Lewis acids for Friedel-Crafts acylation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. bombaytechnologist.in [bombaytechnologist.in]
- 3. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Zeolite Catalyzed Friedel-Crafts Reactions: A Review (2020) | Yogeesha N. Nayak | 15 Citations [scispace.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis and Purification of 4-Chloro-4'-fluorobutyrophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 4-Chloro-4'-fluorobutyrophenone.
Experimental Protocols
Synthesis of 4-Chloro-4'-fluorobutyrophenone via Friedel-Crafts Acylation
This protocol details the synthesis of 4-Chloro-4'-fluorobutyrophenone from fluorobenzene (B45895) and 4-chlorobutyryl chloride.
Materials:
-
Fluorobenzene
-
4-Chlorobutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous dichloromethane.
-
To the solvent, add fluorobenzene and anhydrous aluminum chloride. Stir the mixture to ensure proper suspension.
-
Cool the mixture in an ice bath to approximately 5°C.
-
Slowly add 4-chlorobutyryl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20°C) and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude 4-Chloro-4'-fluorobutyrophenone
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of 20% ethyl acetate in n-hexane.[1]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified 4-Chloro-4'-fluorobutyrophenone as a yellow-green oil.[2]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Friedel-Crafts Acylation
| Parameter | Condition | Reported Yield | Reference |
| Reactants | Fluorobenzene, 4-Chlorobutyryl chloride | Up to 90% | [1] |
| Catalyst | Aluminum (III) chloride | [1] | |
| Solvent | Dichloromethane | [1] | |
| Reaction Temperature | 20°C | [1] | |
| Reaction Time | 4 hours | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-Chloro-4'-fluoro-butyrophenone.
Troubleshooting Guides and FAQs
Synthesis Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that the solvent and reagents are anhydrous. Using a fresh, unopened container of the catalyst is recommended.[1][3][4]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, as the product can form a complex with it.[1][3] Consider using at least one equivalent of the catalyst relative to the acylating agent.
-
Sub-optimal Reaction Temperature: The reaction temperature can greatly influence the yield. While some reactions work well at room temperature, others may need heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Poor Quality Reagents: The purity of the starting materials is crucial. Impurities in either the fluorobenzene or 4-chlorobutyryl chloride can lead to the formation of byproducts and a lower yield of the desired product.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, especially with highly activated aromatic rings.[1] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[1] However, the presence of impurities in the starting materials can also lead to side reactions and the formation of multiple products.
Q3: The reaction mixture has turned into a thick, unmanageable slurry. What should I do?
A3: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst. To manage this, ensure you are using a sufficient volume of solvent. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex. Additionally, efficient mechanical stirring is crucial to maintain a homogenous mixture and ensure good heat transfer. The order of reagent addition can also impact the reaction; typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate.
Caption: Troubleshooting guide for low yield in the synthesis of 4-Chloro-4'-fluoro-butyrophenone.
Purification Troubleshooting
Q1: I am having trouble with the column chromatography purification. The separation is poor.
A1: Poor separation during column chromatography can be due to several factors:
-
Incorrect Eluent System: The polarity of the eluent is critical. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will not move down the column. It is advisable to first determine the optimal solvent system using TLC.
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.
-
Improper Column Packing: An improperly packed column with cracks or channels will lead to an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly.
Q2: My purified product shows tailing on the TLC plate. What does this indicate?
A2: Tailing on a TLC plate often suggests that the compound is interacting too strongly with the stationary phase (silica gel). This can sometimes be caused by acidic impurities in the sample or on the silica gel itself. You can try adding a small amount of a slightly more polar solvent or a few drops of a mild base (like triethylamine) to the eluent to reduce tailing.
Q3: The column has stopped running, or the flow rate is extremely slow.
A3: A blocked column can be caused by:
-
Precipitation of the Sample: If the sample is not fully soluble in the eluent, it may precipitate at the top of the column.
-
Fine Particles: Very fine particles in the crude sample can clog the frit or the top of the column. Filtering the sample before loading can help.
-
Air Bubbles: Air bubbles in the column can obstruct the flow. Ensure the column is packed without any trapped air.
References
Technical Support Center: By-product Analysis in the Synthesis of Antipsychotics from 4-Chloro-4'-fluoro-butyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of antipsychotics using 4-Chloro-4'-fluoro-butyrophenone. The focus is on identifying, controlling, and troubleshooting by-products that may arise during the synthesis, particularly in the N-alkylation of piperidine (B6355638) or piperazine (B1678402) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed when using 4-Chloro-4'-fluoro-butyrophenone for the N-alkylation of piperidine/piperazine scaffolds?
A1: The most common by-products are typically related to over-alkylation, side reactions of the starting materials, or degradation. These include:
-
Di-alkylation product: Formation of a quaternary ammonium (B1175870) salt where the nitrogen on the piperidine or a second nitrogen on a piperazine is alkylated by another molecule of 4-Chloro-4'-fluoro-butyrophenone.
-
Unreacted Starting Materials: Residual 4-Chloro-4'-fluoro-butyrophenone and the piperidine/piperazine derivative.
-
Elimination Product: Formation of 4-fluoro-phenyl-(4-buten-1-one) via elimination of HCl from 4-Chloro-4'-fluoro-butyrophenone, especially under strong basic conditions.
-
Hydrolysis Product: Hydrolysis of the chloro group in 4-Chloro-4'-fluoro-butyrophenone to a hydroxyl group, forming 4-Fluoro-4-hydroxy-butyrophenone, particularly if water is present in the reaction mixture.
Q2: What analytical techniques are most suitable for identifying and quantifying these by-products?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive by-product analysis.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for impurity profiling due to its versatility and sensitivity in separating the active pharmaceutical ingredient (API) from related substances.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing rapid insights into the molecular weights and structures of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including stereochemistry, which is crucial for the unambiguous identification of by-products.[2][7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of antipsychotics from 4-Chloro-4'-fluoro-butyrophenone.
Issue 1: Low Yield of the Desired N-Alkylated Product
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | While 4-Chloro-4'-fluoro-butyrophenone is generally reactive, ensure the reaction temperature is adequate. For less reactive piperidine/piperazine derivatives, consider increasing the temperature or using a catalyst.[9][10] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Extend the reaction time if necessary.[11] |
| Steric Hindrance | If the piperidine or piperazine derivative is sterically hindered, the reaction may be slow. Higher temperatures and longer reaction times may be required.[9] |
| Poor Solubility of Reagents | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.[12] |
| Product Loss During Work-up | The N-alkylated product, being basic, may be water-soluble, especially if protonated. During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the product and facilitate its extraction into an organic solvent.[9][12] |
Issue 2: High Levels of Di-alkylation or Quaternary Ammonium Salt By-product
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a slight excess of the piperidine/piperazine derivative relative to 4-Chloro-4'-fluoro-butyrophenone to favor mono-alkylation.[9][12] |
| Rapid Addition of Alkylating Agent | Add the 4-Chloro-4'-fluoro-butyrophenone solution slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.[9][12] |
| High Reaction Temperature | Higher temperatures can sometimes promote the second alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[9] |
| Unprotected Piperazine | When working with piperazine, the most reliable method to achieve mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[12] |
Experimental Protocols
Protocol 1: HPLC Method for By-product Analysis of Haloperidol Synthesis
This protocol is a representative HPLC method for the analysis of Haloperidol and its process-related impurities.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of 100 mM potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (e.g., 10:90, v/v), with the pH adjusted to 3.5 with o-phosphoric acid.[6] |
| Flow Rate | 2.0 mL/min[6] |
| Detection Wavelength | 230 nm[6] |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Internal Standard | Loratidine can be used as an internal standard.[5] |
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
If an internal standard is used, add a known concentration of the internal standard solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS for Volatile Impurity Analysis
This protocol provides a general guideline for the analysis of volatile impurities and residual solvents.
Table 2: GC-MS Method Parameters
| Parameter | Specification |
| Column | e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[1] |
| Inlet Temperature | 250°C[1] |
| Oven Temperature Program | Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Injection Mode | Split (e.g., 20:1) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temperature | 150°C |
| MS Scan Range | 35-550 amu |
Sample Preparation:
-
Dissolve a known amount of the crude product in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1-5 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Visualizations
Caption: Experimental workflow for synthesis, by-product analysis, and troubleshooting.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Haloperidol(52-86-8) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability issues and degradation products of 4-Chloro-4-fluoro-butyrophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-4-fluoro-butyrophenone.
Stability Issues and Degradation Products: FAQs
Q1: What are the main stability concerns for this compound?
A1: this compound is generally stable under standard laboratory storage conditions (cool, dry, dark, and under an inert atmosphere). However, it is susceptible to degradation under certain stress conditions, including:
-
Hydrolysis: The terminal chloro group on the butyrophenone (B1668137) chain can undergo hydrolysis, particularly under basic or neutral pH conditions, to form 4-Hydroxy-4'-fluoro-butyrophenone.
-
Photodegradation: As an aromatic ketone, it can undergo photochemical reactions when exposed to UV light. The primary photodegradation pathways are likely Norrish Type I and Type II reactions.
-
Oxidation: While relatively stable to mild oxidizing agents, strong oxidants can lead to degradation.
-
Incompatibility with Strong Bases: Strong bases can promote elimination reactions (dehydrochlorination) or hydrolysis.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, the following are potential degradation products under various stress conditions:
| Stress Condition | Potential Degradation Product(s) | Chemical Structure |
| Acidic/Basic Hydrolysis | 4-Hydroxy-4'-fluoro-butyrophenone | FC₆H₄COCH₂CH₂CH₂OH |
| Basic Conditions (Elimination) | 4-(4-fluorophenyl)-4-oxobut-1-ene | FC₆H₄COCH=CHCH₃ |
| Photodegradation (Norrish Type I) | 4-Fluorobenzoyl radical and chloropropyl radical, leading to subsequent products like 4-fluorobenzoic acid and chloropropane. | FC₆H₄CO• + •CH₂CH₂CH₂Cl |
| Photodegradation (Norrish Type II) | Acetophenone and ethene (if the γ-hydrogen is abstracted), or cyclobutanol (B46151) derivatives.[1] | C₆H₅COCH₃ + C₂H₄ |
| Oxidation | 4-Fluorobenzoic acid and other oxidative cleavage products. | FC₆H₄COOH |
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store the compound in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
pH Control: Avoid strongly basic or acidic conditions unless required by the reaction protocol. If necessary, use buffered solutions to maintain a stable pH.
-
Light Protection: Conduct experiments in amber glassware or protect the reaction vessel from light, especially if the reaction is run for an extended period or at elevated temperatures.
-
Inert Atmosphere: For sensitive reactions, de-gas solvents and use an inert atmosphere to prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Degradation of starting material. | 1. Verify the purity of your this compound using a suitable analytical method (e.g., HPLC, GC-MS). 2. If the purity is low, consider repurifying the material. 3. Ensure proper storage conditions have been maintained. |
| Reaction conditions promoting degradation. | 1. If using basic conditions, consider using a milder, non-nucleophilic base. 2. If the reaction is light-sensitive, protect it from light. 3. Run the reaction under an inert atmosphere if oxidation is suspected. |
| Interaction with other reagents. | Review the compatibility of all reagents. Avoid strong oxidizing agents unless they are part of the intended reaction. |
Issue 2: Appearance of unknown peaks in my chromatogram after a reaction.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | 1. Based on your reaction conditions (pH, light exposure, temperature), refer to the potential degradation products table above. 2. Attempt to identify the unknown peaks by mass spectrometry (MS) and compare the mass with the expected degradation products. 3. Perform a forced degradation study on the starting material under similar conditions to see if the same unknown peaks are generated. |
| Impurity in a reagent or solvent. | Run a blank reaction (without this compound) to check for impurities from other sources. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to the desired concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.
-
Analyze the solution directly.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Comparative Analysis of Butyrophenone Derivatives' Receptor Binding Affinity: A Guide for Researchers
A comprehensive examination of the binding profiles of key butyrophenone (B1668137) derivatives at central nervous system receptors, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this important class of antipsychotic agents.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of several prominent butyrophenone derivatives for key dopamine (B1211576) and serotonin (B10506) receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D₂ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | D₁ Receptor (Ki, nM) | D₃ Receptor (Ki, nM) | D₄ Receptor (Ki, nM) | α₁-Adrenergic (Ki, nM) | H₁ Receptor (Ki, nM) |
| Haloperidol | 0.89 - 1.5[1][2] | 36 - 120[1][3] | 280 | 4.6[1] | 5 - 10[1] | 13 | 1890[3] |
| Spiperone | 0.02 - 0.16 | 1.3 - 3.1[4] | 130 | 0.39 - 0.58[5] | 0.29 - 0.48[5] | 18 | 360 |
| Droperidol | 1.3 | 10 | 2300 | 2.5 | 11 | 3.4 | 18 |
| Trifluperidol | 0.25 | 1.8 | 350 | 0.8 | 1.2 | 8 | 120 |
| Benperidol | 0.12 | 2.5 | 800 | 0.5 | 0.9 | 15 | 250 |
Experimental Protocols: Radioligand Binding Assays
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an assay for the dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a butyrophenone derivative) for the human D₂ or 5-HT₂ₐ receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human D₂ or 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[6]
-
Radioligand:
-
Unlabeled Ligand (for non-specific binding):
-
For D₂ receptor: 10 µM Haloperidol or Butaclamol.[5]
-
For 5-HT₂ₐ receptor: 10 µM Mianserin or Ketanserin.
-
-
Test Compounds: Butyrophenone derivatives of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail.
-
96-well microfilter plates with glass fiber filters (GF/B or GF/C). [8]
-
Filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Cells expressing the receptor of interest are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[9]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
Total Binding: Wells containing the receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.
-
Competitive Binding: Wells containing the receptor membranes, the radioligand, and varying concentrations of the test compound.[10]
-
-
Incubation:
-
Filtration and Washing:
-
Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured in counts per minute (CPM) using a microplate scintillation counter.[7]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ ) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways for the D₂ and 5-HT₂ₐ receptors, as well as a generalized workflow for the radioligand binding assay.
Caption: Dopamine D₂ Receptor Signaling Pathway.
Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-4'-fluorobutyrophenone and Other Precursors in Butyrophenone Antipsychotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chloro-4'-fluorobutyrophenone with alternative precursors in the synthesis of butyrophenone-class antipsychotic drugs, such as the widely used medication, Haloperidol (B65202). The following sections detail experimental data, synthesis protocols, and visual workflows to assist researchers in making informed decisions regarding precursor selection.
Introduction to Butyrophenone (B1668137) Synthesis
The butyrophenone class of antipsychotic medications plays a crucial role in the management of various psychiatric disorders. The synthesis of these compounds, most notably Haloperidol, relies on the selection of appropriate chemical precursors. 4-Chloro-4'-fluorobutyrophenone has emerged as a key intermediate in this process.[1][2] However, alternative precursors, such as those with bromo- or nitro-substitutions, also present viable synthetic routes. This guide aims to compare these precursors based on available experimental data, focusing on reaction yields, purity, and the overall efficiency of the synthetic pathway.
Quantitative Comparison of Precursors
The selection of a precursor in drug synthesis is often a trade-off between yield, purity, reaction conditions, and cost. The following tables summarize the available quantitative data for the synthesis of butyrophenone antipsychotics using different precursors.
Table 1: Comparison of Precursors in the Synthesis of Haloperidol and its Analogs
| Precursor | Final Product | Yield (%) | Purity (%) | Key Reaction Step | Reference |
| γ-Chloro-4-fluorobutyrophenone enol ether | Haloperidol | 78% (of theory) | >95% | Condensation with 4-(4-chlorophenyl)-4-hydroxypiperidine | [3] |
| γ-Bromo-4-fluorobutyrophenone | Haloperidol | Not specified | Not specified | Mentioned as an alternative to the chloro-precursor | [3] |
| Nitro-precursor | [¹⁸F]Haloperidol | up to 21% (radiochemical yield) | >99% | One-step nitro-fluoro exchange | [1] |
| 4-Chloro-4'-fluorobutyrophenone | Haloperidol Analog | 61% (overall yield) | Not specified | Alkylation of a diazepane analog | [4] |
Table 2: Friedel-Crafts Acylation for Butyrophenone Precursor Synthesis
| Acylating Agent | Arene | Catalyst | Yield (%) | Purity (%) | Reference |
| 4-Chlorobutyryl chloride | Fluorobenzene | Aluminum chloride | 90% | 99% | [5] |
| Acetyl chloride | Chlorobenzene | Aluminum Chloride | Almost quantitative | Not specified | [6] |
| Acetyl chloride | Toluene (B28343) | Aluminum chloride | 85% | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the synthesis of Haloperidol using a derivative of 4-Chloro-4'-fluorobutyrophenone and the synthesis of a radiolabeled butyrophenone from a nitro-precursor.
Protocol 1: Synthesis of Haloperidol from γ-Chloro-4-fluorobutyrophenone Enol Ether[3]
This protocol involves a two-step process starting from γ-chloro-4-fluorobutyrophenone.
Step 1: Preparation of γ-chloro-4-fluorobutyrophenone enol ether
-
Combine 45 liters of trimethyl orthoformate, 30 kg of γ-chloro-4-fluorobutyrophenone, 12.5 liters of methanol (B129727), and 200 mls of concentrated sulfuric acid in a 50-gallon glass-lined reactor.
-
Cover the reactor with nitrogen and heat to reflux for 2 hours with stirring.
-
Remove excess solvent under vacuum to yield γ-chloro-4-fluorobutyrophenone ketal.
-
Transfer the ketal to a 50-liter still and reflux under vacuum.
-
Increase the temperature to 120°C and then to 130-140°C, collecting the evolved solvent.
-
Once solvent evolution ceases, switch to distillation and collect the enol ether product until the vessel temperature rises above 145°C. A yield of 77.8% of the theory is reported.
Step 2: Preparation of Haloperidol
-
In a 40-gallon stainless steel reactor, combine 6 kg of 4-(p-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water.
-
Cover with nitrogen, stir, and warm slightly.
-
Add 3.50 kg of potassium hydroxide (B78521) and stir for 5 minutes.
-
Add 5.95 kg of the γ-chloro-4-fluorobutyrophenone enol ether from Step 1.
-
Gently reflux the mixture for 3-5 hours.
-
Cool the mixture and add 63 liters of toluene. Stir for 5 minutes and then separate the layers.
-
To the toluene layer, add 6.4 liters of methanol and transfer to a glass-lined vessel.
-
Add 2.5 liters of concentrated hydrochloric acid with vigorous stirring to precipitate haloperidol hydrochloride.
-
Isolate the solid and dissolve it in 80 liters of methanol, heat to reflux, and filter.
-
Add 160 liters of water containing 800 mls of concentrated hydrochloric acid and heat to reflux for 15-20 minutes.
-
Cool the mixture and add 15 liters of 0.88 ammonia (B1221849) solution.
-
Reflux the slurry with stirring for 1.5 hours, then cool and filter.
-
Wash the residue with a water:methanol mixture and dry to a constant weight. A yield of 78% of the theory is reported.
Protocol 2: Rapid Synthesis of [¹⁸F]Butyrophenone Neuroleptics from Nitro Precursors[1]
This protocol describes a one-step radiolabeling procedure.
-
The synthesis is achieved through a one-step nitro-fluoro exchange reaction.
-
The specific nitro precursor is reacted with [¹⁸F]fluoride.
-
The reaction is followed by a novel high-performance liquid chromatography (HPLC) separation method to purify the final product.
-
The total synthesis time is approximately 95 minutes.
-
This method yields radiochemical purities of over 99%.
Experimental Workflow and Signaling Pathway Diagrams
Visual representations of experimental workflows and biological pathways can aid in understanding complex processes.
Caption: Synthesis workflow for Haloperidol.
Caption: Simplified signaling pathway of butyrophenone antipsychotics.
Discussion and Conclusion
The choice of precursor for the synthesis of butyrophenone antipsychotics has a significant impact on the overall efficiency of the process. 4-Chloro-4'-fluorobutyrophenone is a widely utilized and effective precursor, particularly when synthesized via a high-yielding Friedel-Crafts acylation.[5] The subsequent condensation reaction to form Haloperidol proceeds with a good yield.[3]
Alternative precursors offer different advantages. The use of a γ-bromo-4-fluorobutyrophenone is also a viable option, though specific yield data is less readily available in a comparative context.[3] For specialized applications such as positron emission tomography (PET), nitro-precursors provide a route for the rapid synthesis of radiolabeled compounds with high purity, albeit with lower radiochemical yields.[1]
References
- 1. The rapid synthesis of high purity [{sup 18}F]butyrophenone neuroleptics from nitro precursors for PET study (Journal Article) | ETDEWEB [osti.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
A Comparative In Vitro Pharmacological Profile of Novel Butyrophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profiles of selected butyrophenone (B1668137) antipsychotics, with a focus on their interactions with key central nervous system (CNS) receptors. The information herein is supported by experimental data from various sources to facilitate informed decisions in drug discovery and neuroscience research.
Introduction to Butyrophenones
Butyrophenones are a class of drugs that have been a cornerstone in the management of psychosis for decades. Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[1] However, the newer or "atypical" antipsychotics often exhibit a broader receptor interaction profile, notably including high affinity for serotonin (B10506) 5-HT2A receptors, which is thought to contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2] This guide compares the in vitro pharmacology of pipamperone (B156139), a butyrophenone derivative with a distinct profile, against the classical butyrophenones haloperidol, spiperone, and benperidol.[1]
Comparative Receptor Binding Affinities
The in vitro receptor binding affinity, typically expressed as the inhibition constant (Ki), is a fundamental measure of a drug's potency at a specific receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of pipamperone and other selected butyrophenones for several key CNS receptors implicated in the therapeutic action and side effects of antipsychotic drugs.
| Compound | D2 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | H1 Receptor (Ki, nM) |
| Pipamperone | 26[1] | 2.1[1] | 1.3[1] | 28[1] | 18[1] |
| Haloperidol | 1.5[1] | 5[1] | 50[1] | 12[1] | 800[1] |
| Spiperone | 0.16[1] | 1.8[1] | 1.4[1] | 120[1] | 100[1] |
| Benperidol | 0.34[1] | 20[1] | 25[1] | 2.9[1] | 1000[1] |
Data sourced from a comparative review of first-generation antipsychotics.[1]
As the data indicates, pipamperone displays a significantly lower affinity for the D2 receptor compared to haloperidol, spiperone, and benperidol.[1] Conversely, it shows a high affinity for the 5-HT2A and D4 receptors, a profile that has led some to consider it a forerunner to atypical antipsychotics.[1]
Functional Antagonist Potency
While binding affinity (Ki) indicates how well a drug binds to a receptor, functional potency (IC50 or EC50) measures how effectively it inhibits or stimulates the receptor's biological response. Below is a compilation of available functional potency data for the selected butyrophenones. Direct comparative studies across all compounds in the same functional assays are limited in the public domain; therefore, data from different sources are presented.
| Compound | Target Receptor | Functional Assay | Cell Line | Antagonist Potency (IC50, nM) |
| Spiperone | 5-HT2A | IP1 Accumulation | CHO-K1 | 3.1[3][4] |
| Haloperidol | D2 | cAMP Inhibition | CHO-K1 | ~10-50 (estimated)[5] |
| Pipamperone | 5-HT2A | Calcium Flux | Not Specified | Potent antagonism observed[1] |
| Benperidol | D2 | cAMP Accumulation | CHO or HEK293 | Potent antagonism observed[6] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of butyrophenones are mediated through their modulation of specific intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for the D2 and 5-HT2A receptors and the general workflow for in vitro assays used to characterize these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are representative protocols for the key in vitro assays discussed in this guide.
Radioligand Binding Assay for Dopamine D2 and 5-HT2A Receptors
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human D2 or 5-HT2A receptor.[1]
-
Radioligands:
-
D2 Receptor: [³H]-Spiperone.[1]
-
5-HT2A Receptor: [³H]-Ketanserin.
-
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Spiperone for D2, 1 µM Ketanserin for 5-HT2A).[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Procedure:
-
Membrane Preparation: Homogenize cell pellets in ice-cold assay buffer and centrifuge to isolate cell membranes. Resuspend the pellet and determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, combine cell membranes, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test butyrophenone compound.[1]
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation spectrometer.[7]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
Functional Antagonism Assay: D2 Receptor (cAMP Accumulation)
This assay measures a compound's ability to block an agonist-induced decrease in intracellular cyclic AMP (cAMP), a key second messenger in the D2 receptor signaling pathway.
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.[6]
-
Agonist: Dopamine.[6]
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) (to increase basal cAMP levels for easier measurement of inhibition).[6]
-
Procedure:
-
Cell Culture: Culture cells to the appropriate density in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test butyrophenone.
-
Stimulation: Add a fixed concentration of forskolin and the D2 receptor agonist (e.g., dopamine) to the wells.[6]
-
Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[8]
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.[6]
-
Functional Antagonism Assay: 5-HT2A Receptor (Calcium Flux)
This assay measures a compound's ability to block an agonist-induced increase in intracellular calcium, a hallmark of 5-HT2A receptor activation.
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[3]
-
Agonist: Serotonin (5-HT).[3]
-
Calcium Indicator Dye: A fluorescent dye such as Fluo-4 AM that increases in fluorescence upon binding to calcium.
-
Procedure:
-
Cell Plating and Dye Loading: Seed cells in microplates and load them with the calcium indicator dye.[3]
-
Compound Pre-incubation: Add varying concentrations of the test butyrophenone to the wells and incubate.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence, inject a pre-determined EC80 concentration of the 5-HT agonist into the wells and immediately begin kinetic measurement of fluorescence intensity to capture the peak calcium response.[1][3]
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and plot the normalized response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-4-fluoro-butyrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative determination of 4-Chloro-4-fluoro-butyrophenone, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] While specific validated methods for this compound are not extensively published, this document draws parallels from methodologies applied to structurally similar butyrophenones, such as haloperidol (B65202) and droperidol, to present a comprehensive comparison of suitable analytical techniques.[4][5] The focus is on providing a framework for developing and validating analytical methods for quality control and research purposes.
4-Chloro-4'-fluorobutyrophenone is utilized in the manufacturing of several active pharmaceutical ingredients (APIs), including benperidol, droperidol, and haloperidol.[3] Its role as a reference standard in chromatographic methods is also established.[1]
Comparison of Analytical Methods
The primary analytical techniques suitable for the analysis of this compound and related butyrophenones include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.[4][5] The choice of method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Typical Detection | Advantages | Limitations | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Versatile for a wide range of compounds, including thermally labile and non-volatile ones. High resolution and sensitivity. | Can be more complex to develop methods. Requires solvent disposal. | Highly suitable for purity testing, assay, and related substances determination in raw materials and pharmaceutical formulations. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High efficiency and sensitivity for volatile compounds. Can be readily coupled with MS for identification.[6] | Limited to thermally stable and volatile compounds. Derivatization may be required for polar compounds. | Suitable for residual solvent analysis and the determination of volatile impurities. GC-MS data is available for this compound.[6] |
| Spectrophotometry | Measurement of the absorption of light by a substance at a specific wavelength. | UV-Vis Spectrophotometer | Simple, rapid, and cost-effective for quantitative analysis. | Prone to interference from other absorbing species in the sample matrix. Lower specificity compared to chromatographic methods. | Can be applied for the quantification of the pure substance or in simple formulations where interferences are minimal. Studies on charge-transfer complexes of other butyrophenones have shown its utility.[4] |
Experimental Protocols
Below are generalized experimental protocols for HPLC and GC methods that can be adapted for the validation of this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This protocol is a starting point for developing a stability-indicating HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for butyrophenones.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range.
3. Method Validation Parameters: The method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.
Gas Chromatography (GC) Method Protocol
This protocol provides a general procedure for the analysis of this compound using GC.
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow or pressure.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector Temperature: FID: 280-300 °C; MS transfer line: 280 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent as the standard to a concentration within the calibration range.
3. Method Validation Parameters: The validation parameters are similar to those for HPLC: Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness. For GC-MS, specificity is also demonstrated by the mass spectrum of the analyte.
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and a logical comparison of the discussed methods.
Caption: A flowchart outlining the key stages of analytical method validation.
Caption: A logical diagram comparing the suitability of different analytical techniques.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Actylis - 4-Chloro-4'-Fluoro Butyrophenone - IDL - ENCS (Japan) [solutions.actylis.com]
- 3. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 4. Spectrophotometric study of the charge transfer complexes of some pharmaceutical butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical and pharmacokinetic studies on butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Synthetic Pathways to Haloperidol and Its Analogs
This guide provides a comparative overview of prominent synthetic routes to the antipsychotic drug haloperidol (B65202) and its analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic strategies, experimental data, and methodologies.
Introduction to Haloperidol Synthesis
Haloperidol, a butyrophenone (B1668137) derivative, is a widely used typical antipsychotic medication.[1][2][3] Its synthesis, first reported by Janssen Pharmaceutica in 1958, involves the condensation of two key intermediates: 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-1-(4-fluorophenyl)butan-1-one.[1][2][3] Variations in the synthesis of these intermediates and subsequent analogs have been developed to improve efficiency, explore structure-activity relationships, and create new therapeutic agents.[4][5][6][7] This guide will compare the classical Janssen synthesis with alternative approaches and detail the synthesis of various haloperidol analogs.
The Classical Janssen Synthesis of Haloperidol
The original and most well-known synthesis of haloperidol is a convergent process that involves the preparation of two key fragments followed by their condensation.[1]
Overall Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Efficacy Showdown: A Comparative Analysis of Butyrophenone-Derived Antipsychotics
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Efficacy of Key Butyrophenone (B1668137) Derivatives
The butyrophenone class of antipsychotics has been a cornerstone in the management of psychotic disorders for decades. While all members share a common chemical ancestor, their individual pharmacological profiles and clinical efficacies exhibit notable differences. This guide provides a comprehensive comparison of five prominent butyrophenone derivatives: Haloperidol (B65202), Droperidol, Benperidol, Trifluperidol, and Timiperone. We delve into their receptor binding affinities, clinical efficacy as measured by the Positive and Negative Syndrome Scale (PANSS), and the underlying experimental methodologies.
Data Presentation: A Side-by-Side Look at Key Metrics
To facilitate a clear and direct comparison, the following tables summarize the receptor binding affinities and clinical efficacy data for the selected butyrophenone-derived antipsychotics.
Table 1: Receptor Binding Affinities (Ki in nM)
The binding affinity of a drug for its target receptors is a crucial determinant of its potency and pharmacological profile. The inhibitory constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The data presented below is compiled from various in vitro studies.
| Drug | Dopamine (B1211576) D2 Receptor (Ki, nM) | Serotonin (B10506) 5-HT2A Receptor (Ki, nM) |
| Haloperidol | 0.517 - 1.45 | 1.8 - 24 |
| Droperidol | ~1.3 | ~1.9 |
| Benperidol | ~0.1 | ~3.2 |
| Trifluperidol | ~1.0 | Data Not Available |
| Timiperone | Data Not Available | Data Not Available |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 2: Comparative Clinical Efficacy (PANSS Score Reduction)
The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in individuals with schizophrenia. A greater reduction in the total PANSS score indicates a more significant improvement in the patient's condition. The following data is derived from comparative clinical trials.
| Comparison | Study Duration | Key Findings on PANSS Score Reduction |
| Droperidol vs. Haloperidol | Acute Agitation | Droperidol required statistically significantly fewer subsequent doses of antipsychotics or benzodiazepines within 4 hours compared to haloperidol, suggesting more effective initial control of agitation.[1][2] |
| Timiperone vs. Haloperidol | 12 weeks | Timiperone was found to be significantly superior to haloperidol in the final global improvement rating and in the general usefulness rating. It showed superiority in improving hallucinations, delusions, and negative symptoms like lack of initiative. |
| Benperidol vs. Haloperidol | Not Available | Direct comparative studies using PANSS scores were not readily available in the searched literature. |
| Trifluperidol vs. Haloperidol | Not Available | Direct comparative studies using PANSS scores were not readily available in the searched literature. |
Experimental Protocols: The "How-To" Behind the Data
Understanding the methodologies used to generate the data is critical for its interpretation and for designing future experiments. Below are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol outlines a competitive radioligand binding assay, a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor are cultured to confluence.
-
Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Resuspension: The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
Incubation Mixture: In a 96-well plate, the following are added in a final volume of 200 µL:
-
Membrane preparation (containing a fixed amount of receptor protein).
-
A fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound (the butyrophenone derivative).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.
3. Data Analysis:
-
The amount of radioligand bound to the receptor at each concentration of the test compound is determined.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Protocol for Efficacy Assessment in Schizophrenia using PANSS
This protocol describes a typical randomized, double-blind, active-controlled clinical trial to compare the efficacy of two antipsychotic drugs in patients with schizophrenia.
1. Study Design:
-
Design: A multi-center, randomized, double-blind, parallel-group study.
-
Participants: Patients meeting the DSM-5 criteria for schizophrenia, experiencing an acute exacerbation of symptoms, and having a baseline PANSS total score above a predefined threshold (e.g., >80).
-
Randomization: Eligible patients are randomly assigned to receive one of the two treatment arms (e.g., Haloperidol or the experimental butyrophenone derivative).
2. Treatment:
-
Dosage: Patients receive a fixed or flexible dose of the assigned medication for a predefined period (e.g., 6-12 weeks).
-
Blinding: Both the patients and the investigators are blinded to the treatment allocation to prevent bias.
3. Efficacy Assessment:
-
Primary Outcome Measure: The change in the total PANSS score from baseline to the end of the study.
-
Secondary Outcome Measures: Changes in PANSS subscale scores (positive, negative, and general psychopathology), Clinical Global Impression (CGI) scale, and safety and tolerability assessments.
-
Assessment Schedule: PANSS assessments are conducted at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly).
4. Statistical Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the PANSS total score, with baseline score as a covariate and treatment group as the main factor.
-
Responder rates (e.g., the percentage of patients with a ≥30% reduction in total PANSS score) are also compared between the groups.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by butyrophenone antipsychotics and the workflow of the experimental procedures described.
Caption: Signaling pathways of D2 and 5-HT2A receptor antagonism by butyrophenones.
Caption: Workflow for receptor binding assays and clinical trials.
References
Cross-Reactivity of 4-Chloro-4-fluoro-butyrophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of several derivatives of 4-Chloro-4-fluoro-butyrophenone, a key chemical intermediate in the synthesis of numerous antipsychotic medications.[1][2][3][4] By examining their binding affinities across a range of central nervous system (CNS) receptors, this document aims to offer an objective comparison of their pharmacological profiles, supported by experimental data.
Comparative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of various this compound derivatives for key CNS receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the potential therapeutic effects and off-target interactions of these compounds.
| Compound | Dopamine D2 | Dopamine D3 | Dopamine D4 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT2C | Adrenergic α1 | Histamine H1 | Muscarinic M1 |
| Haloperidol | 0.89 - 1.45[5][6] | 4.6[5] | 10[5] | 3600[5] | 2.2 - 120[5][6] | 4700[5] | 4.0[6] | >10,000[6] | - |
| Bromperidol | 0.1 (KD)[7] | - | - | - | Moderate Affinity[7] | - | Mild Antagonistic Effects[7] | Mild Antagonistic Effects[7] | Mild Antagonistic Effects[7] |
| Moperone | 9.3[6] | - | - | - | 52[6] | - | 22[6] | 22,000[6] | - |
| Spiperone | - | - | - | - | - | - | - | - | - |
| Trifluperidol | - | - | - | - | - | - | - | - | - |
| Compound 13 * | 30-150 (moderate affinity)[4] | - | <10 (high affinity)[4] | 117[4] | 23.6[4] | 1425[4] | - | 186[4] | - |
*Compound 13 is 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, a novel butyrophenone (B1668137) analog.[8]
Experimental Protocols
The receptor binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. This in vitro technique is a fundamental method in pharmacology for characterizing the interaction between a drug and its target receptor.
General Protocol for Competitive Radioligand Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand that binds to the receptor with high affinity and specificity.
Materials:
-
Receptor Source: Homogenized tissue preparations from specific brain regions (e.g., rat striatum for D₂ receptors) or cell lines recombinantly expressing the human receptor of interest.[9]
-
Radioligand: A specific radioactive ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).[10]
-
Test Compounds: The this compound derivatives to be tested.
-
Assay Buffer: A buffered solution to maintain pH and ionic strength.
-
Filtration Apparatus: A device to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation: The tissue or cells expressing the target receptor are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.[6]
-
Assay Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the prepared cell membranes in a multi-well plate.[7] The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[6][10]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. These filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[7]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled test compound. This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors, which are key targets for many butyrophenone derivatives. Additionally, a generalized workflow for a competitive radioligand binding assay is provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. msudenver.edu [msudenver.edu]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
A Comparative Benchmark of Novel Butyrophenone Analogs Against the Archetype, Haloperidol
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of newly developed butyrophenone (B1668137) analogs against the benchmark typical antipsychotic, haloperidol (B65202). Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data from preclinical studies, offering an objective analysis of receptor binding profiles, in vivo efficacy, and potential for extrapyramidal side effects. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development in this critical therapeutic area.
Executive Summary
The development of novel antipsychotic agents continues to be a primary focus in neuropharmacology, with a key objective being the dissociation of therapeutic efficacy from debilitating side effects. The butyrophenone class of compounds, long anchored by the potent dopamine (B1211576) D2 antagonist haloperidol, has been a fertile ground for structural modification. This guide benchmarks a promising diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (referred to herein as Compound 13), and the recently approved atypical antipsychotic lumateperone (B1672687), against haloperidol. The data presented herein demonstrates a shift towards multi-receptor targeting and a potential for an improved therapeutic index.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for haloperidol and the selected butyrophenone analogs.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
A lower Ki value indicates a higher binding affinity.
| Receptor | Haloperidol | Compound 13 | Lumateperone (ITI-007) |
| Dopamine Receptors | |||
| D1 | 45 | - | - |
| D2 | 1.4[1] | 43.3[1] | 32[2] |
| D3 | 2.5[1] | 158.8[1] | - |
| D4 | 3.3[1] | 6.6[1] | - |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 3600[1] | 117.4[1] | - |
| 5-HT2A | 120[1] | 23.6[1] | 0.54[2] |
| 5-HT2C | 4700[1] | 1425[1] | - |
| Histamine Receptors | |||
| H1 | 440[1] | 188.6[1] | - |
Data for Compound 13 and its comparison to haloperidol are from a single study for consistency.[1] Lumateperone, while not a classical butyrophenone, is included due to its development from this chemical class and its relevant comparative pharmacology.
Table 2: In Vivo Antipsychotic Efficacy and Extrapyramidal Side Effect Liability
| Compound | Apomorphine-Induced Stereotypy (ED50, mg/kg) | Catalepsy Induction | Therapeutic Index (Approx.) |
| Haloperidol | ~0.1 mg/kg[1] | Produces significant catalepsy at therapeutic doses | Low |
| Compound 13 | ~10 mg/kg[1] | Did not produce catalepsy at five times its ED50 value[1] | High |
| Lumateperone | - | Low risk for movement disorders[2] | High |
Key Signaling Pathways
The therapeutic and adverse effects of butyrophenone antipsychotics are largely mediated by their interaction with dopamine and serotonin receptor signaling pathways.
Caption: Dopamine D2 Receptor Signaling Pathway and Haloperidol's Antagonistic Action.
Caption: Serotonin 5-HT2A Receptor Signaling and the Action of New Analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the dopamine D2 receptor.[3][4]
1. Membrane Preparation:
-
Source: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or from rat striatal tissue.
-
Procedure:
-
Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
2. Assay Procedure:
-
Materials:
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates and glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-Spiperone (typically near its Kd value), and varying concentrations of the test compound (e.g., new butyrophenone analog).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Rodent Catalepsy Bar Test
This protocol describes the bar test, a common method for assessing catalepsy in rodents, which is used as a predictive model for extrapyramidal side effects in humans.[5][6][7]
1. Animals and Apparatus:
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a height that requires the animal to be in a "praying" or half-rearing position (e.g., 9 cm for rats). The apparatus should be placed in a quiet, low-stress environment.
2. Procedure:
-
Administer the test compound (e.g., new butyrophenone analog or haloperidol) or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar. The hind paws should remain on the floor of the apparatus.
-
Immediately after positioning the animal, start a stopwatch.
-
Measure the time it takes for the animal to remove both of its forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be established to prevent undue stress on the animal. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
3. Data Analysis:
-
The descent latency is recorded for each animal at each time point.
-
The data can be presented as the mean latency ± SEM for each treatment group.
-
Dose-response curves can be generated by plotting the mean latency against the dose of the compound.
-
The AED50 (the dose that produces an adverse effect in 50% of the animals) can be calculated from the dose-response data. A common criterion for a cataleptic response is remaining on the bar for a specified duration (e.g., >20 seconds).
Caption: Workflow for the Rodent Catalepsy Bar Test.
Discussion and Future Directions
The data presented in this guide highlight a clear trend in the development of new butyrophenone analogs: a move away from potent, selective D2 receptor antagonism towards a more complex, multi-receptor binding profile. Compound 13, for example, exhibits a reduced affinity for the D2 receptor compared to haloperidol, but a significantly increased affinity for the 5-HT2A receptor.[1] This profile is consistent with the "atypical" antipsychotic hypothesis, which posits that a higher 5-HT2A to D2 receptor affinity ratio may contribute to a lower incidence of extrapyramidal side effects. The in vivo data for Compound 13 supports this, demonstrating a much wider therapeutic window between its antipsychotic-like effects and the induction of catalepsy.[1]
Similarly, lumateperone's pharmacology, characterized by potent 5-HT2A antagonism and modest D2 receptor occupancy at therapeutic doses, further exemplifies this shift and is associated with a favorable safety profile.[2]
Future research should continue to explore the structure-activity relationships of the butyrophenone scaffold, with the aim of fine-tuning the receptor binding profile to optimize therapeutic efficacy while minimizing adverse effects. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these next-generation compounds.
References
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalepsy test in rats [protocols.io]
- 7. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Impurities in Synthesized 4-Chloro-4'-fluoro-butyrophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in synthesized 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the manufacturing of several antipsychotic drugs, including Haloperidol. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are crucial for ensuring the quality and consistency of 4-Chloro-4'-fluorobutyrophenone.
This document outlines potential impurities, details analytical techniques for their quantification, and presents hypothetical comparative data to illustrate the performance of these methods.
Potential Impurities in 4-Chloro-4'-fluorobutyrophenone
Impurities in synthesized 4-Chloro-4'-fluorobutyrophenone can originate from the manufacturing process, degradation, or storage. They are broadly categorized as process-related impurities, degradation products, and residual solvents.
Process-Related Impurities: These impurities are byproducts or unreacted starting materials from the synthesis process, which is typically a Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride.
-
Isomeric Impurity: The primary isomeric impurity is the ortho-substituted product, 2-Chloro-4'-fluorobutyrophenone. The para-substituted product is sterically favored, but the ortho-isomer can still be formed in small quantities.
-
Unreacted Starting Materials: Residual amounts of fluorobenzene and 4-chlorobutyryl chloride may be present in the final product.
-
Di-acylated Products: Under certain reaction conditions, di-acylation of the fluorobenzene ring can occur, leading to the formation of higher molecular weight impurities.
Degradation Products: Forced degradation studies on related butyrophenone (B1668137) compounds, such as haloperidol, indicate potential degradation pathways under various stress conditions.
-
Hydrolytic Degradation: Degradation can occur in both acidic and alkaline conditions, potentially leading to the cleavage of the butyrophenone side chain.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Photolytic Degradation: Exposure to light can induce degradation, resulting in a variety of degradants.
Residual Solvents: Organic solvents used during the synthesis and purification processes may remain in the final product. Common solvents include dichloromethane, toluene, and others used in Friedel-Crafts reactions and subsequent workups.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the quantitative analysis of impurities in pharmaceutical intermediates like 4-Chloro-4'-fluorobutyrophenone.
Table 1: Comparison of HPLC and GC Methods for Impurity Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile and thermally labile compounds, including process-related impurities and degradation products. | Volatile and thermally stable compounds, such as residual solvents and some process-related impurities. |
| Detector | UV-Vis/DAD, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Advantages | - High resolution and sensitivity for a wide range of compounds.- Versatile with various column chemistries and mobile phases.- Suitable for non-volatile degradation products. | - Excellent for separating and quantifying volatile residual solvents.- High sensitivity with FID for organic compounds.- GC-MS provides definitive identification of volatile impurities. |
| Limitations | - Not suitable for highly volatile compounds.- Mobile phase preparation can be complex. | - Limited to thermally stable and volatile compounds.- Derivatization may be required for non-volatile impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Process-Related Impurities and Degradation Products
This proposed method is designed for the separation and quantification of 4-Chloro-4'-fluorobutyrophenone and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Pentafluorophenyl (PFP) column can also be considered for enhanced separation of halogenated compounds.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the 4-Chloro-4'-fluorobutyrophenone sample in the mobile phase (initial composition) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) for analysis.
Gas Chromatography (GC) Method for Residual Solvents
This method is suitable for the quantification of residual solvents in the synthesized 4-Chloro-4'-fluorobutyrophenone.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 2.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Split Ratio: 10:1
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 4-Chloro-4'-fluorobutyrophenone sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to the vial.
-
Seal the vial and vortex to dissolve the sample.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for impurities in three different batches of synthesized 4-Chloro-4'-fluorobutyrophenone, as determined by the HPLC and GC methods described above. This data is for illustrative purposes to demonstrate how results can be compared.
Table 2: Hypothetical Quantitative Analysis of Impurities in 4-Chloro-4'-fluorobutyrophenone Batches
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Limit of Quantification (LOQ) (%) |
| Process-Related Impurities (HPLC) | ||||
| 2-Chloro-4'-fluorobutyrophenone (ortho-isomer) | 0.15 | 0.25 | 0.12 | 0.02 |
| Fluorobenzene | 0.05 | 0.08 | < LOQ | 0.01 |
| 4-Chlorobutyryl chloride | < LOQ | < LOQ | < LOQ | 0.01 |
| Unknown Impurity 1 (RRT 1.2) | 0.08 | 0.10 | 0.06 | 0.02 |
| Residual Solvents (GC) | ||||
| Dichloromethane (ppm) | 150 | 200 | 120 | 20 |
| Toluene (ppm) | 50 | 80 | 40 | 10 |
| Assay (HPLC) | 99.5 | 99.2 | 99.6 | - |
RRT = Relative Retention Time
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Procedure:
-
Prepare a stock solution of 4-Chloro-4'-fluorobutyrophenone.
-
Expose the solution (for hydrolysis, oxidation, and photolysis) or solid sample (for thermal and photolysis) to the stress conditions outlined above.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products.
Visualizations
Diagrams of Experimental Workflows and Impurity Relationships
Caption: Workflow for HPLC analysis of impurities.
Caption: Workflow for GC analysis of residual solvents.
Caption: Logical relationship of potential impurities.
A Comparative Guide to the Pharmacokinetics of Butyrophenone-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several key butyrophenone-derived antipsychotic drugs: haloperidol (B65202), droperidol (B1670952), benperidol (B1668002), trifluperidol (B1206776), and moperone (B24204). Understanding the absorption, distribution, metabolism, and excretion of these compounds is crucial for optimizing therapeutic strategies and guiding the development of new central nervous system agents.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the selected butyrophenone (B1668137) derivatives. It is important to note that significant inter-individual variability in these parameters has been reported.
| Parameter | Haloperidol | Droperidol | Benperidol | Trifluperidol | Moperone |
| Bioavailability (Oral) | 60-70%[1][2] | - | 40.2% (tablet) - 48.6% (liquid)[1] | Data not readily available | Data not readily available[3] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours (oral)[4] | 3-10 minutes (IM)[5] | 1.0 hour (liquid) - 2.7 hours (tablet)[1] | Data not readily available | Data not readily available[3] |
| Protein Binding | ~90%[1][2] | 85-90% | Data not readily available | Data not readily available | Data not readily available |
| Volume of Distribution (Vd) | 18-33 L/kg | 1.5 L/kg | 4.21 L/kg (IV)[1] | Data not readily available | Data not readily available |
| Elimination Half-life (t½) | 14-37 hours (oral)[1] | 2-3 hours[5] | 8 hours[6] | Varies[7] | Data not readily available[8] |
| Clearance (CL) | 0.5-1.0 L/h/kg | Data not readily available | 0.50 L/(h*kg) (IV)[1] | Data not readily available | Data not readily available |
Note: The pharmacokinetic profile of a related butyrophenone, melperone, suggests rapid oral absorption with a Tmax of 1.5-3.0 hours and an elimination half-life of 3-4 hours; however, these values should not be directly extrapolated to moperone.[3]
Metabolic Pathways
The biotransformation of butyrophenone-derived drugs primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic routes include N-dealkylation, reduction of the ketone group, and hydroxylation.
Haloperidol: The metabolism of haloperidol is extensive and involves multiple pathways.[1][9] The main routes are:
-
Reduction: The ketone group is reduced to form reduced haloperidol, a major metabolite. This reaction is reversible.
-
Oxidative N-dealkylation: This process is primarily mediated by CYP3A4 and to a lesser extent by CYP2D6, leading to the formation of 4-fluorobenzoylpropionic acid (FBPA) and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP).[9][10]
-
Glucuronidation: Direct conjugation of haloperidol is a significant elimination pathway.[11]
-
Formation of Pyridinium (B92312) Metabolites: Haloperidol can be metabolized to a potentially neurotoxic pyridinium metabolite, HPP+.[9]
Benperidol: The metabolism of benperidol is also extensive, with CYP3A4 playing a key role.[1][12] The proposed major pathways are:
-
N-dealkylation: Similar to haloperidol, this pathway is mediated by CYP3A4 and results in the formation of 4-fluorobenzoylpropionic acid (FBPA) and 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[1]
-
Reduction: The ketone group can be reduced to form reduced benperidol, although this appears to be a minor pathway.[1]
Droperidol: While detailed metabolic pathways are less defined in the available literature, it is understood that droperidol undergoes metabolism primarily by the cytochrome P450 system.[5]
Trifluperidol and Moperone: Specific human metabolic pathways and the enzymes involved are not well-documented in publicly available literature.[7][8] It is presumed that they follow similar metabolic routes as other butyrophenones, involving the CYP450 system.
Below is a generalized metabolic pathway for butyrophenones.
Experimental Protocols
The quantification of butyrophenone-derived drugs in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
General Workflow for HPLC Analysis
Example HPLC Method for Haloperidol Analysis
This protocol is a representative example for the determination of haloperidol in plasma.
-
Sample Preparation:
-
To 1.0 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol) under alkaline conditions.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A typical mobile phase could be a mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 245-254 nm.
-
Injection Volume: 20-100 µL.
-
-
Quantification:
-
Construct a calibration curve using standards of known haloperidol concentrations.
-
Determine the concentration of haloperidol in the plasma samples by comparing the peak area ratio of haloperidol to the internal standard against the calibration curve.
-
Note: This is a generalized protocol. Specific parameters such as the exact mobile phase composition, pH, and gradient program should be optimized for each specific application and instrument.
Conclusion
The butyrophenone-derived antipsychotics exhibit a range of pharmacokinetic profiles, with notable differences in their oral bioavailability, half-life, and metabolic pathways. Haloperidol, droperidol, and benperidol are relatively well-characterized, with hepatic metabolism via CYP enzymes being the primary route of elimination. In contrast, comprehensive human pharmacokinetic data for trifluperidol and moperone are limited in the publicly available literature. This guide provides a consolidated overview to aid researchers and drug development professionals in understanding the pharmacokinetic nuances of this important class of drugs. Further studies are warranted to fully elucidate the pharmacokinetic and metabolic profiles of the less-characterized butyrophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Moperone | C22H26FNO2 | CID 4249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluperidol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Trifluperidol Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Moperone Hydrochloride? [synapse.patsnap.com]
- 9. Haloperidol - Wikipedia [en.wikipedia.org]
- 10. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Benperidol? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of 4-Chloro-4-fluoro-butyrophenone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-4-fluoro-butyrophenone, a common intermediate in pharmaceutical synthesis.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H10ClFO[1][2] |
| Molecular Weight | 200.64 g/mol [1][3] |
| Appearance | White to amber to dark green clear liquid[1] |
| Melting Point | 5 - 6 °C[1] |
| Boiling Point | 122 °C at 0.7 mmHg[1] |
| Density | 1.22 - 1.23 g/mL at 25 °C[1][3] |
| Flash Point | 91 °C (195.8 °F) - closed cup[3] |
| Solubility | 380 mg/L in water at 20°C[4] |
| CAS Number | 3874-54-2[2][3][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[2] Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin Protection: Appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: A NIOSH-approved respirator is required if working in a poorly ventilated area or when dealing with spills.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate unnecessary personnel from the spill area.[2]
-
Containment: For large spills, dike the area to contain the material. For small spills, absorb with an inert, dry material such as sand or earth.[2][4]
-
Collection: Carefully scoop or sweep the absorbed material into a suitable, labeled container for disposal.[2][4] Use non-sparking tools.[5][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Wash: Wash hands thoroughly after handling.[2]
Disposal Workflow
The proper disposal of this compound and its contaminated materials must be conducted in accordance with all local, regional, and national regulations. The following workflow provides a logical approach to ensure compliant disposal.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., gloves, absorbent materials), and reaction byproducts.
-
Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
-
-
Containerization and Labeling:
-
Consult Regulations and Professional Services:
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]
-
Do not flush the material into surface water or the sanitary sewer system.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
-
Final Disposal:
References
Personal protective equipment for handling 4-Chloro-4-fluoro-butyrophenone
This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Chloro-4-fluoro-butyrophenone, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that poses several health risks upon exposure.[1] It is classified as hazardous, and understanding its specific dangers is the first step toward safe handling.[2]
Primary Hazards Include:
-
Skin Irritation: Causes irritation upon contact with the skin.[2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3]
-
Oral Toxicity: Harmful if swallowed.[2]
During combustion, it can produce hazardous decomposition products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required PPE | Specifications and Guidelines |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves.[3] Nitrile or neoprene gloves are recommended. For handling hazardous compounds, gloves should meet the ASTM D6978 standard.[5] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield is also recommended. | Use chemical goggles or safety glasses.[3] A face shield provides an additional layer of protection against splashes.[3] |
| Body Protection | Laboratory coat or chemical-resistant gown | A standard lab coat is the minimum requirement. For tasks with a higher risk of splashing, a polyethylene-coated polypropylene (B1209903) gown is advised.[5] |
| Respiratory Protection | Not typically required with adequate ventilation. | Use only in a well-ventilated area.[3] If ventilation is insufficient, or during spill cleanup, a NIOSH-approved respirator (e.g., N95 dust mask) should be used. For firefighting, a self-contained breathing apparatus is essential.[3][4] |
Operational and Handling Plan
A systematic approach to handling this compound is essential for safety. The following step-by-step process outlines the key stages from preparation to post-experiment cleanup.
Step 1: Preparation and Precautionary Measures
-
Ventilation: Ensure all work is conducted in a well-ventilated area, such as a chemical fume hood.[3][6]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3]
-
PPE Inspection: Before starting, inspect all PPE for damage or contamination. Don the required gloves, eye protection, and lab coat.
-
Material Review: Review the Safety Data Sheet (SDS) for this compound before use.[7]
Step 2: Chemical Handling
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[3]
-
Dispensing: When transferring or weighing the chemical, avoid generating dust or aerosols.
-
Contact Avoidance: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of vapors or mists.[3][6]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases.[2][3]
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6][8]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[6]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[2][8]
-
Authorized Disposal: Dispose of the chemical waste through an approved and licensed waste disposal company.[3][8] Recommended disposal is via an authorized incinerator equipped with an afterburner and a scrubber.[3]
-
Environmental Precaution: Do not allow the product to enter drains, surface water, or the sanitary sewer system.[2][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 3874-54-2[2][3] |
| Molecular Formula | C₁₀H₁₀ClFO[3][7] |
| Molecular Weight | 200.64 g/mol [7] |
| Appearance | White to amber to dark green clear liquid[7] |
| Density | 1.22 - 1.23 g/mL at 25 °C[7] |
| Melting Point | 5 - 6 °C[7] |
| Boiling Point | 122 °C at 0.7 mmHg[7] |
| Flash Point | 91 °C (195.8 °F) - closed cup |
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
